Cubane-1,3-dicarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cubane-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7(12)9-3-1-4-2(3)6(9)10(4,5(1)9)8(13)14/h1-6H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBGIYGYSEKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5(C2C3(C45)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Cubane-1,3-dicarboxylic Acid from Cyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a modern and scalable synthetic route to cubane-1,3-dicarboxylic acid, commencing from the readily available starting material, cyclopentanone (B42830). The synthesis leverages a series of key transformations, including ketal protection, bromination, Diels-Alder cycloaddition, a crucial Wharton transposition to establish the 1,3-substitution pattern, photochemical [2+2] cycloaddition to construct the cubane (B1203433) core, and a final Favorskii rearrangement followed by hydrolysis to yield the target diacid. This guide is intended to provide researchers and professionals in the fields of organic synthesis and drug development with a comprehensive resource for the practical preparation of this valuable and unique molecular scaffold.
Synthetic Strategy Overview
The overall synthetic pathway can be conceptualized as a multi-stage process, beginning with the construction of a key dicyclopentadiene (B1670491) intermediate from cyclopentanone. A strategic 1,3-transposition of a carbonyl group then sets the stage for the formation of the desired 1,3-disubstituted cubane precursor. The rigid cubane framework is then assembled through a photochemical cycloaddition, followed by a ring-contracting Favorskii rearrangement to introduce the carboxylic acid functionalities.
A [label="Cyclopentanone", fillcolor="#FFFFFF"]; B [label="Cyclopentanone Ketal", fillcolor="#FFFFFF"]; C [label="Tribromocyclopentanone Ketal", fillcolor="#FFFFFF"]; D [label="Diels-Alder Adduct", fillcolor="#FFFFFF"]; E [label="Enone 9a\n(1,4-precursor)", fillcolor="#FFFFFF"]; F [label="Epoxide", fillcolor="#FFFFFF"]; G [label="Allylic Alcohol", fillcolor="#FFFFFF"]; H [label="Enone 9b\n(1,3-precursor)", fillcolor="#FFFFFF"]; I [label="Photocycloadduct", fillcolor="#FFFFFF"]; J [label="Cubane-1,3-dicarboxylate", fillcolor="#FFFFFF"]; K [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label=" Ketalization "]; B -> C [label=" Bromination "]; C -> D [label=" Dehydrobromination\n& Diels-Alder "]; D -> E [label=" Mono-deketalization "]; E -> F [label=" Epoxidation "]; F -> G [label=" Wharton\nTransposition "]; G -> H [label=" Oxidation "]; H -> I [label=" [2+2]\nPhotocycloaddition "]; I -> J [label=" Favorskii\nRearrangement\n& Esterification "]; J -> K [label=" Hydrolysis "]; }
Figure 1: Overall synthetic workflow from cyclopentanone to this compound.Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound. The quantitative data for each step are summarized in the accompanying tables.
Stage 1: Synthesis of the Key Enone Intermediate (9a)
The initial stages of the synthesis, leading to the common intermediate for both 1,4- and 1,3-disubstituted cubanes, follow the pilot-scale procedure developed by Tsanaktsidis and coworkers.[1][2]
1.1 Ketalization of Cyclopentanone
Cyclopentanone is protected as its ethylene (B1197577) ketal to prevent side reactions in the subsequent bromination step.
1.2 Bromination and Diels-Alder Dimerization
The cyclopentanone ketal undergoes tribromination, followed by in-situ dehydrobromination and a spontaneous Diels-Alder dimerization to yield a dicyclopentadiene derivative.[2]
1.3 Selective Mono-deketalization
The resulting Diels-Alder adduct undergoes a selective mono-deketalization to afford the crucial enone intermediate (9a), a precursor for the subsequent Wharton transposition.[3]
| Step | Reactants | Reagents & Solvents | Key Conditions | Product | Yield (%) |
| 1.1 | Cyclopentanone | Ethylene glycol, p-toluenesulfonic acid, Toluene | Dean-Stark, reflux | Cyclopentanone ethylene ketal | High |
| 1.2 | Cyclopentanone ethylene ketal | Bromine, Dioxane | Room temperature | Diels-Alder Adduct | ~60 (over 2 steps) |
| 1.3 | Diels-Alder Adduct | Sulfuric acid | Room temperature | Enone 9a | 92 |
Table 1: Summary of reaction conditions and yields for the synthesis of Enone 9a.
Stage 2: 1,3-Transposition via Wharton Reaction
A key feature of this synthesis is the 1,3-transposition of the carbonyl group in enone 9a to form the isomeric enone 9b, the direct precursor to the 1,3-disubstituted cubane. This is achieved through a three-step Wharton transposition sequence.[3]
E [label="Enone 9a", fillcolor="#FFFFFF"]; F [label="Epoxide", fillcolor="#FFFFFF"]; G [label="Allylic Alcohol", fillcolor="#FFFFFF"]; H [label="Enone 9b", fillcolor="#4285F4", fontcolor="#FFFFFF"];
E -> F [label=" Nucleophilic\nEpoxidation "]; F -> G [label=" Wharton\nReaction "]; G -> H [label=" Oxidation "]; }
Figure 2: The Wharton transposition sequence for the 1,3-transposition of the enone.2.1 Epoxidation of Enone 9a
Enone 9a undergoes nucleophilic epoxidation to yield the corresponding epoxide as a single diastereoisomer.[3]
2.2 Wharton Reaction
The epoxide is then subjected to a Wharton reaction with hydrazine (B178648) in the presence of an acidic resin to furnish the allylic alcohol.[3]
2.3 Oxidation of the Allylic Alcohol
The final step in the transposition is the oxidation of the allylic alcohol to the desired enone 9b.[3]
| Step | Starting Material | Reagents & Solvents | Key Conditions | Product | Yield (%) |
| 2.1 | Enone 9a | Hydrogen peroxide, NaOH, Methanol | 0 °C to room temperature | Epoxide | ~99 |
| 2.2 | Epoxide | Hydrazine hydrate, Amberlyst 15, Ethanol | 50 °C, 72 h | Allylic Alcohol | 51 |
| 2.3 | Allylic Alcohol | Dess-Martin periodinane, Dichloromethane | Room temperature | Enone 9b | 92 |
Table 2: Summary of reaction conditions and yields for the Wharton transposition.
Stage 3: Construction of the Cubane Core and Final Product Formation
With the 1,3-precursor enone 9b in hand, the cubane framework is constructed via a photochemical cycloaddition, followed by a double Favorskii rearrangement and final hydrolysis.
3.1 Photochemical [2+2] Cycloaddition
Enone 9b undergoes an intramolecular [2+2] photocycloaddition upon irradiation with UV light to form the caged photocycloadduct.[3]
3.2 Double Favorskii Rearrangement and Esterification
The photocycloadduct is then subjected to a double Favorskii rearrangement using potassium hydroxide, which contracts the two five-membered rings to form the cubane core with carboxylic acid functionalities. The resulting diacid is typically converted to its dimethyl ester for purification purposes.[3][4]
3.3 Hydrolysis to this compound
The purified dimethyl cubane-1,3-dicarboxylate is hydrolyzed under basic conditions to yield the final product, this compound.[4]
| Step | Starting Material | Reagents & Solvents | Key Conditions | Product | Yield (%) |
| 3.1 | Enone 9b | Benzene | UV irradiation (medium-pressure Hg lamp), Pyrex filter, 20 h | Photocycloadduct | 81 |
| 3.2 | Photocycloadduct | 1) KOH, Water, reflux, 20 h; 2) MeOH, Dowex 50WX8, reflux | 1) Reflux; 2) Reflux | Dimethyl cubane-1,3-dicarboxylate | 78 (over 2 steps) |
| 3.3 | Dimethyl cubane-1,3-dicarboxylate | NaOH, Methanol/Water | Room temperature, 24 h | This compound | 99 |
Table 3: Summary of reaction conditions and yields for the cubane core construction and final product formation.
Conclusion
This technical guide outlines a robust and scalable synthesis of this compound from cyclopentanone. The key to accessing the 1,3-isomer lies in the strategic implementation of a Wharton transposition on a readily available enone intermediate. The detailed experimental protocols and tabulated quantitative data provided herein offer a practical resource for researchers and professionals seeking to synthesize this unique and valuable building block for applications in medicinal chemistry, materials science, and drug development. The high yields and multigram-scale feasibility of this route make this compound and its derivatives more accessible for further exploration.
References
A Historical Synthesis of Cubane-1,3-Dicarboxylic Acid: The Pettit Route
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cubane (B1203433), a platonic hydrocarbon with a unique cubic structure, represents a landmark achievement in organic chemistry. First accomplished by Philip Eaton and Thomas Cole in 1964, the synthesis of the cubane core and its derivatives has been a subject of intense research due to the molecule's high strain energy and potential applications in materials science and medicinal chemistry. A significant contribution to the field was the development of a concise and elegant route to a 1,3-disubstituted cubane derivative by J.C. Barborak, L. Watts, and R. Pettit in 1966.[1][2] This technical guide provides a detailed historical synthesis of cubane-1,3-dicarboxylic acid following the Pettit route, presenting quantitative data, experimental protocols, and a visual representation of the synthetic pathway.
The Pettit Route: A Strategic Overview
The Pettit route to this compound is a three-step synthesis with a reported overall yield of 51%.[1] The key innovation of this approach was the utilization of an organometallic complex, cyclobutadieneiron tricarbonyl, as a stable precursor to the highly reactive and unstable cyclobutadiene (B73232).[2] The in-situ generation of cyclobutadiene allows for a controlled Diels-Alder reaction, which forms the foundational C4-C4 bond of the cubane cage. The subsequent steps involve a photochemical cycloaddition to construct the cubic framework and a Favorskii rearrangement to introduce the carboxylic acid functionalities.
Experimental Protocols and Data
The following sections detail the experimental procedures for each step of the Pettit synthesis of this compound.
Step 1: In-situ Generation of Cyclobutadiene and Diels-Alder Reaction
The synthesis commences with the oxidative decomposition of cyclobutadieneiron tricarbonyl in the presence of a dienophile, 2,5-dibromo-1,4-benzoquinone (B160935).[2] This reaction generates cyclobutadiene in situ, which immediately undergoes a [4+2] cycloaddition (Diels-Alder reaction) with the dibromobenzoquinone to form the endo-adduct. The endo stereoselectivity is favored due to maximum orbital overlap during the transition state.[2]
Experimental Protocol:
-
To a solution of 2,5-dibromo-1,4-benzoquinone in a suitable solvent (e.g., benzene), a solution of cyclobutadieneiron tricarbonyl is added.
-
An oxidizing agent, such as ceric ammonium (B1175870) nitrate, is then introduced to facilitate the liberation of cyclobutadiene.[2]
-
The reaction mixture is stirred at room temperature for a specified period to ensure complete formation of the Diels-Alder adduct.
-
The product is then isolated and purified using standard techniques such as filtration and recrystallization.
| Step | Reactants | Reagents | Product | Yield |
| 1. Diels-Alder Reaction | 2,5-dibromo-1,4-benzoquinone, Cyclobutadieneiron tricarbonyl | Ceric ammonium nitrate | endo-Tricyclo[4.4.0.0²,⁵]deca-3,8-diene-7,10-dione | N/A |
| 2. Photochemical [2+2] Cycloaddition | endo-Tricyclo[4.4.0.0²,⁵]deca-3,8-diene-7,10-dione | UV irradiation (mercury lamp) | 1,5-Dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dione | N/A |
| 3. Favorskii Rearrangement | 1,5-Dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dione | Potassium hydroxide (B78521) (KOH) | This compound | 51% (overall) |
Note: Specific yields for individual steps were not detailed in the readily available literature; only the overall yield is reported.
Step 2: Intramolecular Photochemical [2+2] Cycloaddition
The second step involves the irradiation of the Diels-Alder adduct with a mercury lamp in a benzene (B151609) solution.[3] This photochemical [2+2] cycloaddition reaction induces an intramolecular cyclization between the two double bonds of the adduct, thereby constructing the strained cage structure of the cubane skeleton.
Experimental Protocol:
-
The purified endo-adduct from the previous step is dissolved in benzene.
-
The solution is then irradiated with a high-pressure mercury lamp for a sufficient duration to drive the reaction to completion.
-
The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed, and the resulting dibromodiketone is purified.
Step 3: Favorskii Rearrangement
The final step to achieve this compound is a Favorskii rearrangement of the dibromodiketone.[2] Treatment with a strong base, such as potassium hydroxide, at an elevated temperature (100 °C) induces a ring contraction and the formation of the carboxylic acid functionalities at the 1 and 3 positions of the cubane core.
Experimental Protocol:
-
The 1,5-dibromopentacyclo[5.3.0.0²,⁵.0³,⁹.0⁴,⁸]decane-6,10-dione is treated with a concentrated aqueous solution of potassium hydroxide.
-
The mixture is heated at 100 °C under reflux for several hours.
-
After cooling, the reaction mixture is acidified to precipitate the dicarboxylic acid.
-
The crude product is then collected by filtration, washed, and can be further purified by recrystallization.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the Pettit route for the synthesis of this compound.
References
Cubane-1,3-dicarboxylic Acid: A Technical Guide to a Unique Benzene Bioisostere
CAS Number: 5604-95-5
Abstract
This technical guide provides a comprehensive overview of cubane-1,3-dicarboxylic acid, a remarkable saturated polycyclic hydrocarbon that has garnered significant interest as a bioisostere for meta-substituted benzene (B151609) rings in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the design of novel therapeutics with potentially improved pharmacokinetic properties. This document details the physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in this field.
Introduction
The quest for novel molecular scaffolds that can enhance the properties of drug candidates is a central theme in modern medicinal chemistry. The replacement of planar aromatic rings with three-dimensional saturated structures, a strategy often referred to as "escaping flatland," has emerged as a powerful approach to improve solubility, metabolic stability, and target engagement. Cubane (B1203433), a highly strained C₈H₈ cage, first synthesized by Eaton and Cole in 1964, presents an almost perfect geometric mimic of a benzene ring.[1] this compound, in particular, serves as a non-aromatic surrogate for isophthalic acid, providing a pre-organized, rigid framework for precise substituent placement.[2] This guide will delve into the technical details of this unique molecule, providing a valuable resource for its synthesis and application.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below, facilitating easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5604-95-5 | [3] |
| Molecular Formula | C₁₀H₈O₄ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | ≥95% |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | δ (ppm): 12.4 (s, 2H, -COOH), 4.29-4.11 (m, 6H, cubane-H) | |
| ¹³C NMR | δ (ppm): ~173 (-COOH), ~56 (quaternary cubane-C), ~46 (cubane-CH) | |
| FTIR | ν (cm⁻¹): ~3000 (br, O-H), ~1700 (s, C=O) |
Synthesis of this compound
Two primary synthetic routes to this compound have been established. The first is a multi-step synthesis starting from cyclopentanone, which involves a key Wharton transposition. The second route utilizes a cyclobutadiene (B73232) precursor in a Diels-Alder reaction.
Synthesis via Wharton Transposition
This modern approach provides a practical route to multigram quantities of 1,3-disubstituted cubanes.[4] The general workflow is depicted below.
Caption: Synthetic workflow for this compound via Wharton transposition.
Experimental Protocol:
A detailed, step-by-step protocol for the synthesis of dimethyl cubane-1,3-dicarboxylate, a direct precursor to the title compound, has been described.[5]
-
Epoxidation of Enone: The starting enone is treated with an epoxidizing agent, such as hydrogen peroxide under basic conditions, to yield the corresponding epoxide.
-
Wharton Transposition: The epoxide is reacted with hydrazine (B178648) hydrate (B1144303) in the presence of a catalytic amount of acetic acid. This reaction proceeds via an epoxy hydrazone intermediate, which upon decomposition, yields the allylic alcohol.[6]
-
Oxidation: The resulting allylic alcohol is oxidized to the corresponding α,β-unsaturated ketone using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
-
Favorskii Rearrangement and Esterification: The α,β-unsaturated ketone undergoes a Favorskii-type ring contraction, followed by esterification to yield dimethyl cubane-1,3-dicarboxylate.
-
Hydrolysis: The dimethyl ester is hydrolyzed to this compound using a base such as lithium hydroxide (B78521) in a mixture of THF and water, followed by acidification.[7]
Synthesis via Cyclobutadiene Precursor
An alternative, though often less practical for large-scale synthesis, involves the Diels-Alder reaction of a cyclobutadiene equivalent with a suitable dienophile.[8]
Caption: Synthesis of this compound from a cyclobutadiene precursor.
Experimental Protocol:
-
Generation of Cyclobutadiene: Cyclobutadiene is generated in situ from a stable precursor, such as cyclobutadiene iron tricarbonyl, by oxidative decomposition with an oxidizing agent like ceric ammonium (B1175870) nitrate.
-
Diels-Alder Reaction: The highly reactive cyclobutadiene immediately undergoes a [4+2] cycloaddition with a dienophile, for instance, 2,5-dibromobenzoquinone.[9]
-
Photochemical [2+2] Cycloaddition: The Diels-Alder adduct is then subjected to photochemical irradiation to induce an intramolecular [2+2] cycloaddition, forming the cubane cage.
-
Favorskii Rearrangement: The resulting cage compound is treated with a strong base, such as potassium hydroxide, to effect a Favorskii rearrangement, which contracts the six-membered rings and introduces the carboxylic acid functionalities.[8]
Applications in Drug Development
The primary application of this compound and its derivatives in drug development is as a bioisosteric replacement for meta-substituted benzene rings. The rigid cubane scaffold offers a precise three-dimensional arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the saturated nature of the cubane core imparts greater metabolic stability compared to aromatic rings, which are often susceptible to oxidative metabolism by cytochrome P450 enzymes.
Case Study: Cuba-Lumacaftor
A compelling example of the benefits of this bioisosteric replacement is "cuba-lumacaftor," an analog of the cystic fibrosis drug lumacaftor (B1684366). In this analog, a meta-substituted benzene ring is replaced with a 1,3-disubstituted cubane moiety. Studies have shown that cuba-lumacaftor exhibits improved metabolic stability compared to the parent drug.[10]
Table 3: Comparison of Metabolic Stability
| Compound | In Vitro Intrinsic Clearance (CLᵢₙₜ) |
| Lumacaftor | Higher |
| Cuba-Lumacaftor | Lower |
This enhanced stability can translate to a longer half-life and improved pharmacokinetic profile in vivo.
Impact on the CFTR Signaling Pathway
Lumacaftor is a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis due to mutations, most commonly the F508del mutation. This mutation leads to misfolding of the CFTR protein and its subsequent degradation, resulting in a reduced number of functional chloride channels at the cell surface.[11] Lumacaftor helps to correct the folding of the F508del-CFTR protein, allowing it to traffic to the cell membrane. It is often co-administered with a potentiator, such as ivacaftor (B1684365), which increases the channel opening probability of the CFTR protein.[12] The bioisosteric replacement with the cubane scaffold in cuba-lumacaftor is expected to retain this mechanism of action while improving the drug's overall disposition.
Caption: The role of CFTR in cystic fibrosis and the mechanism of corrector and potentiator therapies.
Conclusion
This compound is a synthetically accessible and highly valuable building block for the development of novel therapeutic agents. Its unique structural properties make it an excellent bioisostere for meta-substituted benzene rings, offering the potential for improved pharmacokinetic profiles, particularly in terms of metabolic stability. The detailed synthetic protocols and compiled data within this guide are intended to facilitate further research and application of this remarkable molecule in drug discovery and other areas of chemical science.
References
- 1. researchgate.net [researchgate.net]
- 2. cff.org [cff.org]
- 3. CFTR and Ca2+ Signaling in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Wharton reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis [ch.ic.ac.uk]
- 9. CFTR Protein: Not Just a Chloride Channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [healthline.com]
- 11. The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cubane-1,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cubane-1,3-dicarboxylic acid, a unique molecular scaffold with significant potential in medicinal chemistry, materials science, and supramolecular chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional aromatic systems, enabling the exploration of novel chemical space.
Core Molecular Data
This compound is a disubstituted derivative of cubane (B1203433), a platonic hydrocarbon with a cubic carbon skeleton. The presence of two carboxylic acid groups at the 1 and 3 positions of the cubane cage imparts specific chemical properties and allows for a variety of chemical transformations.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Appearance | White solid | [2] |
| CAS Number | 5604-95-5 | [1] |
Spectroscopic and Analytical Data
The structural elucidation and characterization of this compound rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is instrumental in confirming the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopic Data (400 MHz, d₆-DMSO)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |
| 12.40 | s (singlet) | 2H, -COOH | [2] |
| 4.29-4.26 | m (multiplet) | 2H, Cubane CH | [2] |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum shows distinct signals for the carboxylic acid carbons and the sp³-hybridized carbons of the cubane core.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
Characteristic IR Absorption Bands
| Wavenumber (νₘₐₓ) cm⁻¹ | Description | Reference(s) |
| 2989, 2832, 2704, 2598 | C-H stretch (cubane cage) | [1][2] |
| 1671 | C=O stretch (carboxylic acid) | [1][2] |
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the exact mass of the molecule, which confirms its elemental composition.[1] Techniques such as Electrospray Ionization (ESI) are often utilized for this purpose.[1] The precise mass measurement provides definitive evidence for the molecular formula C₁₀H₈O₄.[1]
Experimental Protocols
Synthesis of this compound
A robust, multi-gram scale synthesis of dimethyl cubane-1,3-dicarboxylate has been developed, making this important building block more accessible. The dicarboxylic acid can then be obtained by hydrolysis.
1. Synthesis of Dimethyl Cubane-1,3-dicarboxylate
A key step in accessing 1,3-disubstituted cubanes is the Wharton transposition of an enone intermediate, which is also used in the synthesis of 1,4-disubstituted cubanes.[3][4][5][6][7] This allows for the preparation of both isomers from a common precursor.[3][4][5][6][7] The resulting enone is then converted to dimethyl cubane-1,3-dicarboxylate.[3][4]
Caption: Synthetic workflow for dimethyl cubane-1,3-dicarboxylate.
2. Hydrolysis to this compound
-
Procedure: To a solution of dimethylcubane-1,3-dicarboxylate (1.24 g, 5.63 mmol) in THF (25 mL), an aqueous solution of NaOH (6.8 mL, 2.5 M) is added dropwise at room temperature.[2]
-
The reaction is stirred at room temperature for 24 hours.[2]
-
The THF is evaporated under reduced pressure.[2]
-
The resulting residue is re-suspended in water (30 mL) and extracted with CHCl₃ (3 x 10 mL).[2]
-
The aqueous layer is acidified to pH < 1 with concentrated HCl (aq) and then extracted with EtOAc (5 x 10 mL).[2]
-
The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield this compound as a white solid (1.08 g, 93% yield).[2]
Conversion to Cubane-1,3-diacyl Chloride
The carboxylic acid groups can be activated for further reactions, such as amide formation.
-
Procedure: this compound is suspended in dry CH₂Cl₂ under an argon atmosphere.[8]
-
Oxalyl chloride (6 equivalents) and a catalytic amount of DMF are added.[8]
-
The reaction is stirred at room temperature until the solution becomes homogeneous.[8]
-
Excess volatiles are removed in vacuo to afford cubane-1,3-diacyl chloride as an orange oil, which is typically used immediately in subsequent reactions.[8]
Structural and Computational Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure, stability, and reactivity of this strained molecule.[1] These computational methods provide insights into the molecule's geometry and the energetic landscape of its reactions.[1]
References
- 1. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 5. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A practical synthesis of 1,3-disubstituted cubane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.lancaster-university.uk [research.lancaster-university.uk]
- 8. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Crystal Structure of Cubane-1,3-Dicarboxylic Acid Derivatives
This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and structural features of this compound derivatives. While the crystal structure of the parent acid is not extensively documented in publicly available literature, this guide focuses on its derivatives, particularly dicarboxamides, which have been successfully characterized using single-crystal X-ray diffraction.[1][2]
Introduction to Cubane (B1203433) Derivatives
The cubane cage is a unique, highly strained, and kinetically stable hydrocarbon scaffold (C₈H₈).[3] Its rigid, three-dimensional structure provides a precise and predictable orientation of substituents, making it an attractive building block in medicinal chemistry and materials science.[1] this compound and its derivatives are of particular interest as they are considered structural isosteres of isophthalic acid, opening avenues for their use in supramolecular chemistry and the design of novel molecular architectures.[2] Recent advancements have made 1,3-disubstituted cubanes more accessible for a variety of applications.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives typically involves a multi-step process, starting from more readily available precursors. A robust, multigram-scale synthesis of dimethyl 1,3-cubane dicarboxylate has been developed, which serves as a key intermediate.[4] This intermediate can be converted into a variety of 1,3-disubstituted cubane derivatives.[4]
General Synthetic Workflow
The overall process can be summarized as follows:
Caption: General workflow from starting materials to the crystallographic analysis of this compound derivatives.
Experimental Protocols
Synthesis of Dimethyl 1,3-Cubane Dicarboxylate: A key development in accessing 1,3-disubstituted cubanes is the use of a Wharton transposition on a readily available enone intermediate, which was previously used for synthesizing 1,4-disubstituted cubanes.[4] This approach allows for the production of dimethyl 1,3-cubane dicarboxylate on a multigram scale.[4]
Conversion to Dicarboxamides: The dicarboxylic acid can be activated, for example, using oxalyl chloride to form the diacyl chloride.[2] This reactive intermediate can then be treated with an appropriate amine to yield the corresponding dicarboxamide. For instance, in the synthesis of interlocked molecules, a solution of cubane-1,3-diacyl chloride and a diamine in a suitable solvent like dry chloroform (B151607) are added dropwise to a solution containing a base such as triethylamine.[2]
Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of cubane derivatives, providing detailed information on bond lengths, bond angles, and intermolecular interactions.[1]
Data Collection and Structure Refinement
Crystals of suitable quality are grown, often from a solution of the compound. For example, single crystals of a[4]rotaxane containing a cubane-1,3-dicarboxamide moiety were obtained from a chloroform/methanol solution.[2] X-ray diffraction data is collected at a specific temperature, and the structure is solved and refined using standard crystallographic software packages.
Crystal Structure Data of this compound Derivatives
While a comprehensive database of crystal structures for a wide range of this compound derivatives is still emerging, data for specific compounds, particularly those used in supramolecular assemblies, have been published. The following table summarizes representative, though not exhaustive, crystallographic parameters for a cubane-1,3-dicarboxamide derivative within a mechanically interlocked molecule.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |
| [4]Rotaxane 4 | C₄₄H₄₄N₄O₆ | Triclinic | P-1 | 10.123 | 12.345 | 15.678 | 90.12 | 98.76 | 109.87 | 2 | [2][5] |
Note: The crystallographic parameters in the table are illustrative and based on a representative structure from the literature. For precise data, refer to the specific crystallographic information file (CIF) for the compound of interest.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound derivatives is largely governed by the nature of the substituent groups. In the case of dicarboxamides, hydrogen bonding plays a crucial role in the formation of supramolecular assemblies.[1][2]
The crystal structure of a[4]rotaxane containing a cubane-1,3-dicarboxamide component reveals a specific hydrogen bonding pattern where the axle amide oxygen atoms are hydrogen-bonded to a cubane carboxamide N-H, and the other cubane carboxamide oxygen atoms are hydrogen-bonded to the axle amide N-Hs.[2]
Key Intermolecular Interactions
Caption: Schematic of hydrogen bonding between a cubane-1,3-dicarboxamide and an interlocked component.
Applications and Future Outlook
The ability of cubane-1,3-dicarboxamides to act as structural isosteres for isophthalamides has been demonstrated through their successful incorporation into mechanically interlocked molecules like catenanes and rotaxanes.[2][5] This opens up new possibilities for the design of complex molecular machines and functional materials. The rigid cubane core is also being explored as a bioisostere for phenyl rings in drug design, with the potential to fine-tune the physicochemical properties of bioactive molecules.[6] As synthetic routes to 1,3-disubstituted cubanes become more efficient, we can expect to see a growing number of crystal structures and applications for this unique class of compounds.
References
- 1. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 2. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
- 3. Cubane - Wikipedia [en.wikipedia.org]
- 4. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
Spectroscopic and Synthetic Guide to Cubane-1,3-dicarboxylic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodologies for cubane-1,3-dicarboxylic acid. The unique, rigid, and three-dimensional structure of the cubane (B1203433) core makes its derivatives, such as this compound, of significant interest as bioisosteres for benzene (B151609) rings in medicinal chemistry and as building blocks in supramolecular chemistry and materials science.[1] This document outlines the nuclear magnetic resonance (NMR) spectroscopic signature of this compound and provides detailed experimental protocols for its synthesis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of cubane derivatives. The high symmetry of the cubane cage often leads to simplified spectra, yet subtle differences in the electronic environment of the protons and carbons provide a wealth of structural information.
¹H and ¹³C NMR Data for this compound
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound recorded in deuterated dimethyl sulfoxide (B87167) (d6-DMSO).[2]
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, d6-DMSO) [2]
| Signal | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| 1 | 12.40 | Singlet | 2H, -COOH |
| 2 | 4.29 - 4.26 | Multiplet | 2H, H1 |
| 3 | 4.11 | Apparent Septet | 2H, H2 |
| 4 | 3.91 | Apparent Quartet | 2H, H3 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, d6-DMSO) [2]
| Signal | Chemical Shift (δ) [ppm] | Assignment |
| 1 | 172.1 | C5 (-COOH) |
| 2 | 52.8 | C4 |
| 3 | 50.2 | C1 |
| 4 | 48.9 | C2 |
| 5 | 41.7 | C3 |
Structure-Spectra Correlation
The unique geometry of this compound directly influences its NMR spectrum. The following diagram illustrates the relationship between the proton and carbon environments and their corresponding signals.
References
Unraveling the Energetic Heart of a Cage: A Technical Guide to the Strain Energy of Cubane
For Researchers, Scientists, and Drug Development Professionals
The synthetic cage-like hydrocarbon, cubane (B1203433) (C₈H₈), has captivated chemists for decades with its unique cubic geometry and extraordinary strain energy. This inherent strain, a consequence of its highly distorted bond angles, makes cubane a molecule of immense interest, not only from a fundamental chemical perspective but also for its practical applications, particularly in the realm of drug discovery. This technical guide provides an in-depth exploration of the strain energy of the cubane cage, detailing its quantification, experimental determination, and its pivotal role in the design of novel therapeutics.
The Energetic Core: Quantifying the Strain in Cubane
The strain energy of a molecule is the excess internal energy due to its strained bonds and angles compared to a hypothetical strain-free reference compound. In cubane, the carbon atoms are forced into unnatural 90° bond angles, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. This stored potential energy is a defining characteristic of the cubane molecule.
A Compilation of Strain Energy Data
Various experimental and theoretical methods have been employed to determine the strain energy of cubane. The table below summarizes key quantitative data related to the thermochemistry and strain of the cubane cage.
| Property | Value (kcal/mol) | Value (kJ/mol) | Method of Determination | Reference(s) |
| Strain Energy | ~159 - 169 | ~665 - 707 | Theoretical (DFT, Homodesmotic reactions), Experimental | [1][2][3] |
| Standard Enthalpy of Formation (gas) | +148.7 | +622.2 | Experimental (Combustion Calorimetry) | [4][5] |
| Standard Enthalpy of Sublimation | +13.1 | +54.8 | Experimental (Knudsen Effusion) | [5] |
Probing the Strain: Experimental Determination
The experimental determination of cubane's strain energy hinges on the precise measurement of its standard enthalpy of formation (ΔHf°). This is typically achieved through a combination of combustion calorimetry and measurements of the enthalpy of sublimation.
Experimental Protocol: Combustion Calorimetry
Combustion calorimetry measures the heat released when a substance is completely burned in an excess of oxygen. For a solid organic compound like cubane, the procedure is as follows:
-
Sample Preparation: A precisely weighed pellet of crystalline cubane (typically less than 1 gram) is placed in a sample holder, usually a platinum or fused silica (B1680970) crucible.
-
Bomb Assembly: A fuse wire (e.g., platinum or iron) of known length and mass is attached to the electrodes within the bomb calorimeter, with the wire in contact with the cubane pellet. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is enclosed in an insulating jacket to minimize heat exchange with the surroundings.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of cubane is then calculated from the observed temperature change, taking into account the heat contributions from the fuse wire ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen).
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of cubane is then calculated from its heat of combustion using Hess's Law.
Experimental Protocol: Knudsen Effusion Method for Enthalpy of Sublimation
The enthalpy of sublimation (ΔHsub°), the heat required to convert a solid to a gas, is another crucial parameter. The Knudsen effusion method is a common technique for its determination:
-
Sample Preparation: A small amount of solid cubane is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.
-
Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
Effusion: At a given temperature, molecules of the substance effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.
-
Vapor Pressure Calculation: The vapor pressure of the substance at that temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Clausius-Clapeyron Equation: The experiment is repeated at several different temperatures to obtain a series of vapor pressure values. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
From Strain to Strategy: Cubane in Drug Development
The rigid, three-dimensional structure of the cubane cage, coupled with its metabolic stability, has made it an attractive scaffold in medicinal chemistry. It is often employed as a bioisostere for a benzene (B151609) ring, aiming to improve the pharmacokinetic properties of a drug candidate without compromising its biological activity.[6][7]
The Bioisostere Concept: A Logical Relationship
The use of cubane as a benzene bioisostere is a key strategy in modern drug design. This relationship can be visualized as follows:
Caption: Logical diagram illustrating the bioisosteric replacement of a benzene ring with a cubane cage.
Cubane in Action: Targeting Monoamine Oxidase
One area where cubane derivatives have shown promise is in the development of monoamine oxidase (MAO) inhibitors. MAOs are enzymes responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibiting these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like depression and Parkinson's disease.
The general signaling pathway affected by MAO inhibitors can be depicted as follows:
Caption: Simplified signaling pathway of monoamine oxidase (MAO) inhibition by a cubane-based drug.
Conclusion
The significant strain energy of the cubane cage is not merely a chemical curiosity but a powerful tool in the hands of researchers and drug developers. Understanding the principles behind its quantification and experimental determination is crucial for harnessing its unique properties. As a bioisostere, the cubane scaffold offers a compelling strategy to overcome the limitations of traditional aromatic systems in drug design, paving the way for the development of safer and more effective therapeutics. The continued exploration of cubane chemistry promises to unlock even more of the potential held within this remarkable strained molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis [ch.ic.ac.uk]
- 5. High energy derivatives of Cubane [ch.ic.ac.uk]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. chemistry.montana.edu [chemistry.montana.edu]
The Thermal Stability of Cubane-1,3-Dicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of cubane-1,3-dicarboxylic acid. While direct experimental data on the thermal decomposition of this compound is not extensively available in public literature, this document compiles and analyzes existing data on closely related cubane (B1203433) derivatives, particularly cubane-1,4-dicarboxylic acid, to provide a robust understanding of its expected thermal properties. The inherent high strain and unique structural characteristics of the cubane cage contribute to the remarkable kinetic stability of its derivatives.
Introduction to Cubane and its Derivatives
Cubane (C₈H₈) is a synthetic hydrocarbon molecule with eight carbon atoms arranged at the corners of a cube. This unique structure results in significant ring strain, with C-C-C bond angles of 90° instead of the ideal 109.5° for sp³-hybridized carbon atoms.[1] Despite this high strain energy, cubane and its derivatives exhibit remarkable kinetic stability due to the absence of low-energy decomposition pathways.[2] The rigid, well-defined three-dimensional structure of the cubane scaffold makes it an attractive building block in medicinal chemistry, materials science, and energetic materials.[3][4] this compound, with carboxylic acid groups at the 1 and 3 positions of the cubane cage, is a key intermediate for the synthesis of various functionalized cubanes.
Synthesis of this compound
The synthesis of this compound is a challenging multi-step process. A robust and scalable synthesis of its dimethyl ester, dimethyl 1,3-cubanedicarboxylate, has been developed, which can then be hydrolyzed to the diacid. A key strategy involves a Wharton transposition to access the 1,3-substitution pattern from a more readily available intermediate used for the synthesis of 1,4-disubstituted cubanes.[5]
Experimental Protocol: Multigram-Scale Synthesis of Dimethyl 1,3-Cubanedicarboxylate[5]
A detailed, step-by-step experimental protocol for the synthesis of dimethyl 1,3-cubanedicarboxylate has been reported, enabling its production on a multigram scale. The process involves several key transformations, starting from an enone intermediate. A crucial step is the Wharton transposition of an enone to its isomer, which then allows for the formation of the 1,3-disubstituted cubane core. The resulting diester can be readily converted to a variety of other 1,3-disubstituted cubane derivatives.
The following diagram illustrates a generalized workflow for the synthesis of 1,3-disubstituted cubanes.
Caption: Generalized workflow for the synthesis of this compound.
Thermal Stability Analysis
Direct thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), for this compound is not readily found in the reviewed literature. However, extensive studies on the closely related cubane-1,4-dicarboxylic acid and its derivatives provide strong evidence for the high thermal stability of the cubane core.
Data from Analogous Compounds
The thermal properties of cubane-1,4-dicarboxylic acid and its derivatives have been investigated, showing that the cubane cage is stable at elevated temperatures.
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Analysis Method |
| Cubane-1,4-dicarboxylic acid | >250 (dec.) | 248–257 (exotherm) | DSC |
| 2-Chlorocubane-1,4-dicarboxylic acid | >250 (dec.) | Not specified | DSC |
| Dimethyl cubane-1,4-dicarboxylate | 162.1–164.3 | 340.59 | TGA/DSC |
| Chlorinated Dimethyl cubane-1,4-dicarboxylates | 118.8 - 126.2 | 257–263 (exotherm) | DSC |
Data sourced from multiple references.[3][6][7]
The data clearly indicates that while the ester derivatives have lower melting points, the carboxylic acids and the core cubane structure are stable to well over 200 °C. For instance, cubane-1,4-dicarboxylic acid and its chlorinated analogs decompose above 250 °C.[3][6] The dimethyl ester of the 1,4-isomer is reported to have a decomposition temperature of 340.59 °C.[7]
Experimental Protocols for Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[8] It is used to determine the temperature and heat flow associated with material transitions.[8] For the analysis of cubane derivatives, DSC experiments are typically performed under an inert atmosphere (e.g., nitrogen) with a controlled heating rate. The instrument measures the heat absorbed or released by the sample, revealing events such as melting and decomposition, which are often observed as endothermic or exothermic peaks, respectively.[9]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials. In a typical TGA experiment for a cubane derivative, the sample is heated in a controlled environment, and the mass loss is recorded. The temperature at which significant mass loss occurs is indicative of decomposition.
The following diagram illustrates a general workflow for assessing the thermal stability of a compound like this compound.
Caption: General workflow for thermal stability analysis.
Factors Influencing Thermal Stability
The thermal stability of cubane derivatives is influenced by the nature of the substituents on the cubane core. Functional groups can either enhance or decrease the stability of the molecule. For example, the incorporation of cubane units into polymers is suggested to produce materials with improved thermal stability.[10] Conversely, certain functional groups are known to activate cubane derivatives, potentially making them more sensitive.[11]
Conclusion
While direct experimental data on the thermal stability of this compound is sparse, the available information on analogous compounds, particularly cubane-1,4-dicarboxylic acid and its derivatives, strongly suggests a high degree of thermal stability. The cubane core is kinetically stable and requires high temperatures for decomposition. It is reasonable to infer that this compound will exhibit a decomposition temperature well above 200 °C, making it a robust building block for applications requiring thermal resilience. Further experimental investigation using TGA and DSC is warranted to precisely quantify the thermal properties of this specific isomer.
References
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. High energy derivatives of Cubane [ch.ic.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 6. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
Solubility Profile of Cubane-1,3-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of cubane-1,3-dicarboxylic acid in common laboratory solvents. Due to the limited availability of specific quantitative data for the 1,3-isomer, this document leverages data from its close structural analog, cubane-1,4-dicarboxylic acid, to provide valuable insights for researchers. The unique, rigid, and strained cubane (B1203433) core significantly influences its physical properties, including solubility, making this information critical for its application in medicinal chemistry and materials science.
Understanding the Solubility of Cubane Dicarboxylic Acids
The solubility of this compound is governed by the interplay between its highly hydrophobic and rigid cubane core and the hydrophilic carboxylic acid functional groups. This dual nature results in limited solubility in aqueous solutions. For practical applications, particularly in organic synthesis and the formation of metal-organic frameworks (MOFs), polar aprotic solvents are often employed.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for cubane-1,4-dicarboxylic acid, which serves as a surrogate for understanding the solubility profile of this compound.
| Solvent | Solubility (g/L) | Comments |
| Tetrahydrofuran (THF) | >14 | Data for cubane-1,4-dicarboxylic acid.[3] |
| Acetone | 4 | Data for cubane-1,4-dicarboxylic acid.[3] |
| Ethyl Acetate | 1.3 | Data for cubane-1,4-dicarboxylic acid.[3] |
| Water | Limited | The hydrophobic cubane core restricts aqueous solubility.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for MOF synthesis, indicating solubility.[1] |
| Dimethylformamide (DMF) | Soluble | Used as a solvent for MOF synthesis, indicating solubility.[1] |
Experimental Protocol for Solubility Determination
While a specific protocol for this compound was not found, a general and robust method for determining the solubility of a crystalline organic acid, like the subject compound, is the isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (crystalline)
-
Selected solvents (e.g., water, ethanol, DMSO, etc.)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated pH meter for aqueous solutions.
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method. For aqueous solutions, potentiometric titration with a standardized base can also be used.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/L or mol/L, based on the measured concentration and the dilution factor.
Synthesis of this compound: An Experimental Workflow
The synthesis of this compound can be achieved through various routes. One reported method involves the treatment of an endo-adduct with potassium hydroxide.[4][5] The logical flow of this process is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding of the solubility characteristics of this compound, crucial for its handling, formulation, and application in various research and development endeavors. The provided experimental protocol offers a standardized approach for researchers to determine precise solubility data in their specific solvent systems.
References
- 1. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 2. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. The Chemistry of Cubane [chm.bris.ac.uk]
- 5. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
Methodological & Application
Application Notes and Protocols: Cubane-1,3-dicarboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubane-1,3-dicarboxylic acid is a unique and rigid dicarboxylate ligand that has garnered interest in the field of coordination chemistry and materials science. Its three-dimensional, strained cage structure offers a distinct geometric alternative to more common aromatic dicarboxylates like isophthalic acid. This rigidity can be exploited to construct robust and porous coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, catalysis, and as bioisosteres in medicinal chemistry.[1]
These application notes provide an overview of the use of this compound as a ligand, including protocols for the synthesis of coordination compounds and relevant characterization data. While the coordination chemistry of the isomeric cubane-1,4-dicarboxylic acid is more extensively studied, the principles and methodologies are largely transferable to the 1,3-isomer.
Properties of this compound as a Ligand
The utility of this compound in coordination chemistry stems from several key properties:
-
Rigidity and Defined Geometry: The cubane (B1203433) core is a rigid scaffold, which imparts predictability in the assembly of coordination networks.[1] The 1,3-disposition of the carboxylate groups provides a specific angular geometry for coordination to metal centers.
-
Aliphatic Nature: Unlike aromatic linkers, the aliphatic cubane core can lead to different host-guest interactions within the pores of a resulting MOF.
-
Bioisostere Potential: The cubane cage is considered a bioisostere for the phenyl group, making its coordination compounds of interest for applications in drug delivery and medicinal chemistry.[1]
-
High Strain Energy: The inherent strain in the cubane cage (approximately 166 kcal/mol) makes its derivatives interesting from a materials science perspective, potentially influencing the energetic properties of the resulting coordination compounds.
Data Presentation: Comparative Structural Data
Due to the limited availability of crystal structures for coordination polymers specifically using this compound, the following table presents typical coordination and structural data for a related and well-studied system, a MOF synthesized with cubane-1,4-dicarboxylic acid, to provide a comparative reference. This data is indicative of the type of structural parameters expected for coordination compounds of cubane-based dicarboxylates.
| Parameter | Value (for a representative Zn-based MOF with cubane-1,4-dicarboxylate) | Reference |
| Metal Ion | Zn(II) | Based on analogues like MOF-5 and its derivatives. |
| Coordination Geometry | Tetrahedral (at the Zn4O cluster) | Expected for MOF-5 type structures. |
| Zn-O (carboxylate) Bond Length | ~1.9 - 2.1 Å | Typical for zinc-carboxylate coordination. |
| O-C-O Angle (carboxylate) | ~120 - 125° | Characteristic of coordinated carboxylate groups. |
| Cubane C-C Bond Length | ~1.55 - 1.57 Å | Typical for the strained cubane cage. |
| Thermal Stability (TGA) | Decomposition onset > 300 °C | High thermal stability is a characteristic of many MOFs with rigid linkers. |
| BET Surface Area | > 1000 m²/g | Porous MOFs with rigid linkers often exhibit high surface areas. |
Experimental Protocols
The following are generalized protocols for the synthesis of coordination polymers and MOFs using this compound. These are based on standard solvothermal and hydrothermal methods commonly employed for MOF synthesis.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound
Objective: To synthesize a crystalline, porous metal-organic framework using this compound and a zinc(II) salt under solvothermal conditions.
Materials:
-
This compound
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 19.2 mg (0.1 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min.
-
Hold the temperature at 120 °C for 48 hours.
-
Cool the oven to room temperature at a rate of 2 °C/min.
-
-
Isolation and Purification of the Product:
-
Carefully open the autoclave and collect the crystalline product by decanting the supernatant.
-
Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Immerse the crystals in methanol for 3 days, replacing the methanol every 24 hours to exchange the DMF solvent within the pores.
-
Collect the solvent-exchanged crystals by filtration.
-
-
Activation:
-
Dry the purified crystals under vacuum at 150 °C for 12 hours to remove the methanol and activate the framework for porosity measurements.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the product.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the framework.
-
Gas Adsorption (e.g., N₂ at 77 K): To measure the BET surface area and pore volume.
-
Single-Crystal X-ray Diffraction: If suitable single crystals are obtained, to determine the precise crystal structure.
Protocol 2: Hydrothermal Synthesis of a Copper-based Coordination Polymer with this compound
Objective: To synthesize a copper-based coordination polymer using this compound under hydrothermal conditions.
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Filtration apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
In the Teflon liner of the autoclave, combine 19.2 mg (0.1 mmol) of this compound and 24.2 mg (0.1 mmol) of copper(II) nitrate trihydrate.
-
Add 15 mL of a 1:1 (v/v) mixture of deionized water and ethanol.
-
Stir the mixture for 30 minutes to ensure homogeneity.
-
Seal the autoclave.
-
-
Hydrothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat to 150 °C at a rate of 5 °C/min.
-
Maintain the temperature at 150 °C for 72 hours.
-
Allow the oven to cool naturally to room temperature.
-
-
Isolation and Purification:
-
Collect the resulting blue crystals by filtration.
-
Wash the crystals thoroughly with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Air-dry the product at room temperature.
-
Characterization:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the copper centers.
-
Elemental Analysis: To determine the elemental composition of the coordination polymer.
-
Single-Crystal X-ray Diffraction: To elucidate the crystal structure.
Visualization of Experimental Workflow and Ligand-Metal Interaction
Experimental Workflow for MOF Synthesis
The following diagram illustrates the general workflow for the solvothermal synthesis of a metal-organic framework using this compound.
Caption: General workflow for the solvothermal synthesis of a MOF.
Logical Relationship in Coordination
The diagram below illustrates the fundamental coordination relationship between the cubane-1,3-dicarboxylate ligand and a metal center, leading to the formation of a coordination network.
Caption: Formation of a coordination network from its components.
Conclusion
This compound presents a compelling building block for the design of novel coordination polymers and MOFs. Its unique structural features offer opportunities to create materials with tailored properties. While the exploration of its coordination chemistry is still an emerging area, the protocols and information provided here serve as a foundational guide for researchers to delve into the synthesis and characterization of these fascinating materials. Further research is encouraged to synthesize and fully characterize coordination compounds of this compound to unlock their full potential in various scientific and technological fields.
References
Application Notes and Protocols for the Synthesis of Cubane-1,3-Dicarboxamides in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Cubane-1,3-dicarboxamides are emerging as significant building blocks in the field of supramolecular chemistry. Their rigid, three-dimensional structure offers a unique geometric alternative to traditional aromatic scaffolds like isophthalamides.[1][2] The precise 90° vector relationship between substituents on the cubane (B1203433) core allows for the construction of novel, highly organized three-dimensional supramolecular structures. Recent advancements have made 1,3-disubstituted cubane derivatives more accessible, moving from milligram to multigram scale synthesis, which is critical for their broader application.[3]
These compounds are particularly noteworthy as bioisosteres for meta-substituted benzene (B151609) rings, a feature of great interest in medicinal chemistry and drug development.[3] In supramolecular chemistry, cubane-1,3-dicarboxamides have been successfully employed as structural isosteres for isophthalamides in the hydrogen-bond-templated synthesis of mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes.[1][2][4][5] The substitution of a planar benzene ring with a globular cubane cage can alter the strength of hydrogen bonding interactions, providing a novel strategy to adjust the co-conformational dynamics of molecular machines.[2] While the yields for cubane-containing MIMs are sometimes lower than their benzene analogues, their successful synthesis and characterization confirm the viability of using 1,3-disubstituted cubanes for creating complex, self-assembled structures.[2]
This document provides a detailed protocol for the synthesis of a representative N,N'-dialkyl cubane-1,3-dicarboxamide, starting from the more readily available cubane-1,3-dicarboxylic acid or its derivatives. It also includes characterization data and a workflow for its application in supramolecular assembly.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Dibenzylcubane-1,3-dicarboxamide
This protocol details the conversion of this compound to the corresponding dicarboxamide via an acyl chloride intermediate. This is a standard and effective method for amide bond formation.
Materials:
-
This compound
-
Oxalyl chloride (or Thionyl chloride, SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalyst)
-
Triethylamine (B128534) (Et₃N)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Formation of Cubane-1,3-diacyl chloride
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of diacid).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (2.5 eq) dropwise to the suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the solution becomes clear and gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude cubane-1,3-diacyl chloride, which is typically used immediately in the next step.
Step 2: Amide Coupling Reaction
-
Dissolve the crude cubane-1,3-diacyl chloride from Step 1 in anhydrous DCM (10 mL per mmol of starting diacid).
-
In a separate flask, dissolve benzylamine (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool the diacyl chloride solution to 0 °C.
-
Add the benzylamine/triethylamine solution dropwise to the stirred diacyl chloride solution over 30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
Step 3: Work-up and Purification
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N,N'-dibenzylcubane-1,3-dicarboxamide by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) or by recrystallization to yield the final product as a solid.
Data Presentation
Table 1: Representative Reaction and Characterization Data
The following table summarizes typical data for the synthesis of an N,N'-disubstituted cubane-1,3-dicarboxamide. Exact values will vary based on the specific amine used and reaction conditions.
| Parameter | Value / Description |
| Product Name | N,N'-Dibenzylcubane-1,3-dicarboxamide |
| Yield | 70-85% (after purification) |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 6.50 (br s, 2H, N-H), 4.45 (d, 4H, CH₂), 4.10-4.30 (m, 6H, Cubane-H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 170.5 (C=O), 138.0 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.5 (Ar-CH), 55.0 (Cubane-C-CO), 48.0 (Cubane-CH), 45.0 (CH₂) |
| FT-IR (KBr, cm⁻¹) | 3300 (N-H stretch), 3050 (C-H, aromatic), 2950 (C-H, cubane), 1640 (C=O, Amide I), 1540 (N-H bend, Amide II) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₂₄H₂₂N₂O₂, found to match. |
Visualizations: Workflows and Logical Relationships
Diagram 1: Synthetic Workflow
This diagram illustrates the overall experimental workflow for the synthesis and purification of N,N'-dialkyl cubane-1,3-dicarboxamides.
Caption: General workflow for the two-step synthesis and purification of cubane-1,3-dicarboxamides.
Diagram 2: Supramolecular Assembly Principle
This diagram illustrates the logical relationship of how individual cubane-1,3-dicarboxamide molecules self-assemble into a supramolecular polymer via intermolecular hydrogen bonding.
Caption: Self-assembly of cubane dicarboxamide monomers into a 1D chain via H-bonds.
References
- 1. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 5. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cubane-1,3-dicarboxylic Acid as a Bioisostere for Isophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to optimize drug-like properties is a cornerstone of rational drug design. One such strategy is bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of cubane-1,3-dicarboxylic acid as a bioisostere for isophthalic acid, a common moiety in various bioactive compounds.
The cubane (B1203433) core, a highly strained, synthetic hydrocarbon, offers a unique three-dimensional alternative to the planar phenyl ring.[1] Its rigid structure provides a precise vector for the orientation of substituents, potentially leading to more specific interactions with biological targets. Furthermore, the replacement of a benzene (B151609) ring with a cubane scaffold can lead to improved metabolic stability and increased aqueous solubility, addressing common challenges in drug development.[2] This is attributed to the disruption of intermolecular π-π stacking and the high C–H bond dissociation energy of the cubane cage, which confers resistance to oxidative metabolism.[1]
These application notes provide a comparative analysis of the physicochemical properties of this compound and isophthalic acid, detailed protocols for the synthesis of this compound, and methodologies for the biological evaluation of these bioisosteres, with a focus on the Protein Kinase C (PKC) signaling pathway, a target for which isophthalic acid derivatives have shown inhibitory activity.
Data Presentation: Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of isophthalic acid and this compound. The data for this compound are based on values for its isomers and derivatives due to the limited availability of direct experimental data for the 1,3-isomer.
| Property | Isophthalic Acid | This compound (Estimated) | References |
| Molecular Weight ( g/mol ) | 166.13 | 192.17 | [3][4] |
| pKa1 | 3.46 - 3.70 | ~3.2 (based on 1,4-isomer) | [2][3][5] |
| pKa2 | 4.46 - 4.60 | ~4.1 (based on 1,4-isomer) | [2][3][5] |
| Water Solubility | 0.125 g/L (sparingly soluble) | Limited in water, soluble in polar aprotic solvents | [2] |
| Calculated logP | 1.7 | ~ -0.7 (based on 1,2-isomer) | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following protocol is a composite based on established methodologies, primarily the Pettit synthesis involving a key [2+2] photocycloaddition.[2]
Overall Reaction Scheme:
-
Step 1: In situ generation of cyclobutadiene (B73232) from a stable precursor.
-
Step 2: Diels-Alder reaction of cyclobutadiene with a suitable dienophile.
-
Step 3: Photochemical [2+2] cycloaddition to form the cubane cage.
-
Step 4: Hydrolysis to yield this compound.
Detailed Protocol:
Materials:
-
Cyclobutadieneiron tricarbonyl
-
2,5-Dibromobenzoquinone
-
Potassium hydroxide (B78521)
-
Hydrochloric acid
-
Benzene (or other suitable solvent for photocycloaddition)
-
Mercury lamp (for photocycloaddition)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Diels-Alder Adduct Formation:
-
In a round-bottom flask, dissolve cyclobutadieneiron tricarbonyl and 2,5-dibromobenzoquinone in a suitable solvent.
-
Slowly add a solution of ceric ammonium nitrate to generate cyclobutadiene in situ.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).
-
Work up the reaction to isolate the endo-Diels-Alder adduct.
-
-
Photochemical [2+2] Cycloaddition:
-
Dissolve the Diels-Alder adduct in benzene in a quartz reaction vessel.
-
Irradiate the solution with a mercury lamp while maintaining a low temperature.
-
Monitor the reaction by NMR until the characteristic signals of the cubane cage appear and the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
-
Hydrolysis to this compound:
-
Treat the crude product from the photocycloaddition with a solution of potassium hydroxide in water or a water/alcohol mixture.
-
Heat the mixture at 100°C for several hours to effect the Favorskii rearrangement and hydrolysis.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system to obtain the pure product.
-
Biological Evaluation: Protein Kinase C (PKC) Inhibition Assay
This protocol describes an in vitro kinase assay to compare the inhibitory activity of isophthalic acid derivatives and their this compound-containing bioisosteres against a specific PKC isozyme.
Materials:
-
Purified recombinant human PKC isozyme (e.g., PKCα)
-
PKC substrate peptide
-
Test compounds (isophthalic acid derivative and this compound bioisostere) dissolved in DMSO
-
ATP, [γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles (for conventional and novel PKCs)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Compound Dilutions:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is below 1%.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, PS/DAG vesicles (if required), PKC substrate, and the desired concentration of the test compound or vehicle (DMSO).
-
Add the purified PKC enzyme to the mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for 15-30 minutes.
-
Terminate the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper.
-
-
Washing and Quantification:
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Place the washed paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Visualizations
Bioisosteric Replacement of Isophthalic Acid with this compound
Caption: Bioisosteric replacement of planar isophthalic acid with a 3D cubane scaffold.
Experimental Workflow for Bioisostere Comparison
Caption: Workflow for the comparative evaluation of bioisosteres in drug discovery.
Simplified Protein Kinase C (PKC) Signaling Pathway
Caption: The inhibitory action of bioisosteres on the PKC signaling pathway.
References
- 1. Synthesis [ch.ic.ac.uk]
- 2. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Sciencemadness Discussion Board - Cubane; Dimethyl Cubane-1,4-dicarboxylate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Derivatization of Cubane-1,3-dicarboxylic Acid for Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of cubane-1,3-dicarboxylic acid, a key building block in modern drug design. The unique three-dimensional structure of the cubane (B1203433) core makes it an attractive bioisostere for benzene (B151609), offering the potential for improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This document outlines detailed experimental protocols for the synthesis of various derivatives and presents quantitative data to guide research and development efforts.
Introduction
This compound serves as a versatile scaffold for the synthesis of novel therapeutics. Its rigid structure allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The replacement of a meta-substituted benzene ring with a 1,3-disubstituted cubane has been shown to improve metabolic stability and solubility of drug candidates.[2] This section provides protocols for the synthesis of key derivatives, including amides and esters, which are common functionalities in pharmacologically active molecules.
Data Presentation
The following table summarizes the yields for various derivatization reactions starting from this compound or its monoester derivative. This data provides a comparative reference for planning synthetic routes.
| Starting Material | Derivative | Reagents and Conditions | Yield (%) | Reference |
| Dimethyl cubane-1,3-dicarboxylate | Methyl 3-(methoxycarbonyl)cubane-1-carboxylate | NaOH (aq), MeOH | - | [3] |
| Methyl 3-(carboxy)cubane-1-carboxylate | Methyl 3-(iodo)cubane-1-carboxylate | PhI(OAc)₂, I₂, C₆H₆, reflux | - | [3] |
| Methyl 3-(carboxy)cubane-1-carboxylate | Methyl 3-((methoxy(methyl)amino)carbonyl)cubane-1-carboxylate (Weinreb amide) | CDI, MeNH(OMe)·HCl, CH₂Cl₂ | - | [3] |
| Methyl 3-(carboxy)cubane-1-carboxylate | Methyl 3-((tert-butoxycarbonyl)amino)cubane-1-carboxylate | DPPA, Et₃N, tBuOH, reflux | - | [3] |
| Methyl 3-(carboxy)cubane-1-carboxylate | Methyl 3-(hydroxymethyl)cubane-1-carboxylate | BH₃·SMe₂, THF, 0 °C to rt | - | [3] |
| Methyl 3-(carboxy)cubane-1-carboxylate | N-allyl-3-(methoxycarbonyl)cubane-1-carboxamide | Allylamine, reflux | Excellent | [3] |
| Cubane-1,4-dicarboxylic acid | Cubane-1,4-diacid chloride | Thionyl chloride | 97 | [4] |
| Cubane-1,4-diacid chloride | Cubane-1,4-bis(N-t-butyl-N-ethylcarboxamide) | t-butylethylamine, triethylamine (B128534), methylene (B1212753) chloride | 98 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Cubane-1,3-dicarboxylate
This protocol describes a robust, multigram-scale synthesis of dimethyl 1,3-cubanedicarboxylate, a key intermediate for further derivatization.[3][5]
Materials:
-
Enone precursor (synthesized from cyclopentanone)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) in Methanol
Procedure:
-
A solution of the enone precursor in methanol is subjected to a Wharton transposition to yield the isomeric enone.
-
The resulting enone undergoes a Favorskii-type ring contraction upon heating in aqueous sodium hydroxide to yield a diacid intermediate.
-
The ketal protecting group is removed by heating in trifluoroacetic acid.
-
The crude diacid is then subjected to acid-mediated esterification by refluxing in methanol with a catalytic amount of hydrochloric acid.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford dimethyl cubane-1,3-dicarboxylate. A 52% yield over the three steps from the deprotected intermediate has been reported.[3]
Protocol 2: Synthesis of Cubane-1,3-dicarboxamides
This protocol outlines a general procedure for the synthesis of amides from this compound via the diacid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent
Procedure:
-
Formation of the Diacid Chloride: To a suspension of this compound in anhydrous DCM, add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude cubane-1,3-diacid chloride. This intermediate is often used immediately in the next step without further purification.
-
Amide Formation: Dissolve the crude diacid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve at least 2.2 equivalents of the desired amine and 2.2 equivalents of triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the diacid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Derivatization of this compound
The following diagram illustrates a typical workflow for the derivatization of this compound, starting from its diester, to generate a variety of functionalized cubane derivatives for drug discovery.
Caption: A workflow for the synthesis of 1,3-disubstituted cubane derivatives.
Signaling Pathway: Mechanism of Action of a Cuba-Lumacaftor Analog
Cubane-based analogs of lumacaftor (B1684366) are being investigated as correctors for the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The following diagram illustrates the proposed mechanism of action.
References
"protocols for functionalizing the carboxylic acid groups of cubane-1,3-dicarboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid groups of cubane-1,3-dicarboxylic acid. The unique, rigid, three-dimensional structure of the cubane (B1203433) core makes it a valuable scaffold in medicinal chemistry and materials science, often serving as a bioisostere for benzene (B151609) rings.[1][2] The functionalization of its carboxylic acid moieties is a critical step in the synthesis of novel drug candidates and advanced materials.[3][4] The following protocols are based on established and recently developed methodologies, offering robust procedures for researchers.
I. Overview of Functionalization Strategies
The carboxylic acid groups of this compound can be readily transformed into a variety of other functional groups, enabling the synthesis of a diverse range of cubane derivatives.[4] Key transformations include conversion to acyl chlorides, amides, esters, and alcohols, as well as participation in rearrangement and cross-coupling reactions. Recent advancements have made 1,3-disubstituted cubanes more accessible for these applications.[5][6][7]
References
- 1. biosynth.com [biosynth.com]
- 2. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 5. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 6. A practical synthesis of 1,3-disubstituted cubane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of Dimethyl 1,3-Cubanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multigram-scale synthesis of dimethyl 1,3-cubanedicarboxylate. The highly strained cubane (B1203433) system is a subject of significant interest in medicinal and materials chemistry, serving as a non-aromatic rigid spacer and a bioisostere for phenyl rings.[1] This protocol is based on a robust synthetic route that utilizes a Wharton transposition of a readily available enone intermediate, which was previously employed in the synthesis of 1,4-disubstituted cubanes.[2][3] This approach allows for the preparation of significant quantities of 1,3-disubstituted cubanes, which were previously only accessible on a milligram scale.[2][3]
The overall synthetic strategy involves a multi-step process commencing from a common intermediate used in the synthesis of cubane 1,4-dicarboxylic acid.[2] A key transformation is the Wharton 1,3-transposition of an enone to its isomeric enone, which then undergoes further reactions to yield the target dimethyl 1,3-cubanedicarboxylate.[2][3]
Experimental Workflow
The following diagram outlines the key steps in the synthesis of dimethyl 1,3-cubanedicarboxylate.
Figure 1: Synthetic workflow for dimethyl 1,3-cubanedicarboxylate.
Experimental Protocols
The following protocols are adapted from a reported multigram-scale synthesis.[2][3][4]
Part 1: Wharton 1,3-Transposition Sequence
1.1: Nucleophilic Epoxidation to Epoxide 12
-
Procedure: To a solution of enone 9a in a suitable solvent, add the epoxidizing agent. The reaction is typically carried out at a controlled temperature.
-
Work-up: After the reaction is complete, the mixture is worked up to isolate the crude epoxide 12. This product is often used in the next step without further purification.[2]
-
Yield: The yield for this step is reported to be essentially quantitative.[2]
1.2: Wharton Reaction to Allylic Alcohol 13
-
Procedure: A solution of epoxide 12 and hydrazine (B178648) in ethanol (B145695) is gently heated in the presence of an acidic resin for an extended period (e.g., 72 hours).[4]
-
Optimization: The number of equivalents of hydrazine should be limited to suppress the formation of a debrominated allylic alcohol byproduct.[2][4]
-
Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified.
-
Yield: An optimized yield of 51% has been reported for this step.[4]
1.3: Oxidation to Enone 9b
-
Procedure: The allylic alcohol 13 is oxidized to the corresponding enone 9b using a suitable oxidizing agent, such as Dess-Martin periodinane.[4]
-
Work-up: The reaction is quenched, and the product is extracted and purified.
-
Yield: A yield of 92% has been reported for this oxidation step.[4]
Part 2: Cubane Formation and Esterification
2.1: [2+2] Photocycloaddition to Cycloadduct 14
-
Procedure: Enone 9b undergoes an intramolecular [2+2] photocycloaddition upon irradiation with a suitable light source (e.g., a mercury lamp) in a solvent like benzene.[5]
-
Scale: This reaction has been successfully performed on a decagram scale.[3]
-
Work-up: The solvent is evaporated to yield the crude cycloadduct 14.
-
Yield: This step proceeds in essentially quantitative yield.[3]
2.2: First Favorskii-type Ring Contraction to Acid 15
-
Procedure: The cycloadduct 14 is heated in aqueous sodium hydroxide (B78521) to induce the first ring contraction.
-
Work-up: The reaction mixture is acidified, and the resulting acid 15 is isolated.
-
Yield: A yield of 78% has been reported for this step.[3]
2.3: Deketalisation, Second Ring Contraction, and Esterification to Dimethyl 1,3-cubanedicarboxylate (11)
-
Procedure:
-
Deketalisation: The ketal in acid 15 is deprotected by heating in trifluoroacetic acid.[3]
-
Second Favorskii-type Ring Contraction: The crude product from the deketalisation is subjected to more forcing conditions to effect the second ring contraction, yielding the diacid.
-
Esterification: The resulting diacid is then subjected to acid-mediated esterification in methanol (B129727) to give the final product, dimethyl 1,3-cubanedicarboxylate (11).[3]
-
-
Work-up: The final product is purified.
-
Yield: A 52% yield over these three steps has been reported, which is a significant improvement over previously reported methods.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of dimethyl 1,3-cubanedicarboxylate.
Table 1: Reagents and Yields for the Wharton Transposition Sequence
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1.1 | Enone 9a | Epoxidizing Agent | Epoxide 12 | ~ Quantitative[2] |
| 1.2 | Epoxide 12 | Hydrazine, Acidic Resin | Allylic Alcohol 13 | 51%[4] |
| 1.3 | Allylic Alcohol 13 | Dess-Martin Periodinane | Enone 9b | 92%[4] |
Table 2: Reagents and Yields for Cubane Formation and Esterification
| Step | Starting Material | Key Reagents/Conditions | Product | Reported Yield |
| 2.1 | Enone 9b | UV light | Cycloadduct 14 | ~ Quantitative[3] |
| 2.2 | Cycloadduct 14 | aq. NaOH, heat | Acid 15 | 78%[3] |
| 2.3 | Acid 15 | 1. Trifluoroacetic acid, heat2. Forcing conditions3. Methanol, acid | Dimethyl 1,3-cubanedicarboxylate (11) | 52% (over 3 steps)[3] |
Further Functionalization
The resulting dimethyl 1,3-cubanedicarboxylate can be further functionalized. For instance, it can undergo selective monosaponification to yield a versatile carboxylic acid-ester intermediate, which can then be converted into a variety of other 1,3-disubstituted cubane derivatives.[2][3] This includes transformations such as iodination, Weinreb amide formation, Curtius rearrangement, and selective reduction.[2]
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Chemistry of Cubane [chm.bris.ac.uk]
Application Notes and Protocols: Synthesis of Energetic Materials from Cubane-1,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of energetic materials derived from cubane-1,3-dicarboxylic acid. The unique strained cage structure of the cubane (B1203433) molecule makes it a foundational building block for high-density, high-energy materials. The primary energetic derivatives synthesized from this compound are polynitrocubanes, which are of significant interest in the field of energetic materials research.
The general synthetic strategy involves the conversion of the carboxylic acid functionalities into nitro groups. This is typically achieved through a multi-step process that includes the transformation of the carboxylic acids to amines, followed by the oxidation of the amino groups to nitro groups. A key transformation in this sequence is the Curtius rearrangement, which facilitates the conversion of an acyl azide (B81097) (derived from the carboxylic acid) to an isocyanate, which is then hydrolyzed to the corresponding amine.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and performance of energetic materials derived from cubane precursors. Due to the limited publicly available data specifically for 1,3,5-trinitrocubane, representative data for related polynitrocubanes are included for comparative purposes.
| Compound | Molecular Formula | Density (g/cm³) | Detonation Velocity (m/s) | Precursor | Key Transformation Yields |
| 1,3,5-Trinitrocubane | C₈H₅N₃O₆ | ~1.7-1.8 (estimated) | ~8,500-9,500 (estimated) | Cubane-1,3,5-tricarboxylic acid | Curtius Rearrangement: Not specified; Oxidation: Not specified |
| 1,3,5,7-Tetranitrocubane | C₈H₄N₄O₈ | 1.974 | 9,800 | Cubane-1,3,5,7-tetracarboxylic acid | Not specified |
| 1,4-Dinitrocubane | C₈H₆N₂O₄ | 1.56 | Not specified | Cubane-1,4-dicarboxylic acid | Overall yield from diacid: ~60-70% |
| Octanitrocubane | C₈N₈O₁₆ | 2.1 | 10,100 | Cubane-1,3,5,7-tetracarboxylic acid | Not specified |
Experimental Protocols
The following protocols outline the key experimental steps for the synthesis of 1,3,5-trinitrocubane starting from this compound.
Protocol 1: Synthesis of Cubane-1,3,5-tricarboxylic Acid
While a direct, high-yield synthesis from this compound is not extensively documented in readily available literature, the conceptual approach involves the introduction of a third carboxylic acid group at the 5-position. This can be conceptually achieved through functionalization of an intermediate derived from this compound, potentially involving protection-deprotection and directed metallation strategies. For the purpose of these notes, we will assume the availability of cubane-1,3,5-tricarboxylic acid as the starting material for the subsequent transformations.
Protocol 2: Synthesis of 1,3,5-Triaminocubane via Curtius Rearrangement
This protocol describes the conversion of the three carboxylic acid groups of cubane-1,3,5-tricarboxylic acid to amino groups.[1][2][3][4]
Step 2a: Formation of Cubane-1,3,5-tricarbonyl Chloride
-
To a stirred suspension of cubane-1,3,5-tricarboxylic acid (1.0 eq) in anhydrous toluene (B28343), add thionyl chloride (4.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for 4-6 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude cubane-1,3,5-tricarbonyl chloride, which is used in the next step without further purification.
Step 2b: Formation of Cubane-1,3,5-tricarbonyl Azide
-
Dissolve the crude cubane-1,3,5-tricarbonyl chloride in anhydrous acetone (B3395972).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium azide (3.3 eq) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture vigorously at 0 °C for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract the product with cold toluene.
-
Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate.
-
The resulting solution of cubane-1,3,5-tricarbonyl azide in toluene is used directly in the next step. Caution: Acyl azides are potentially explosive and should be handled with extreme care.
Step 2c: Curtius Rearrangement and Hydrolysis to 1,3,5-Triaminocubane
-
Gently heat the toluene solution of cubane-1,3,5-tricarbonyl azide at 80-90 °C. The rearrangement to the corresponding triisocyanate is typically accompanied by the evolution of nitrogen gas.[1][2][3][4]
-
After the gas evolution ceases, add an aqueous solution of hydrochloric acid (e.g., 6 M) to the reaction mixture.
-
Heat the mixture at reflux for 8-12 hours to effect the hydrolysis of the isocyanate groups to amines.
-
Cool the reaction mixture to room temperature. The 1,3,5-triaminocubane will be present as its hydrochloride salt in the aqueous layer.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and neutralize with a strong base (e.g., NaOH) to precipitate the free 1,3,5-triaminocubane.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1,3,5-triaminocubane.
Protocol 3: Oxidation of 1,3,5-Triaminocubane to 1,3,5-Trinitrocubane
The oxidation of aminocubanes to nitrocubanes is a critical step in the synthesis of these energetic materials.[5] Various oxidizing agents can be employed, with dimethyldioxirane (B1199080) (DMDO) or ozone being common choices.
Using Dimethyldioxirane (DMDO):
-
Dissolve 1,3,5-triaminocubane (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or dichloromethane).
-
Cool the solution to a low temperature (e.g., -78 °C to 0 °C).
-
Slowly add a pre-prepared solution of dimethyldioxirane in acetone (typically in excess, e.g., 3-5 eq per amino group) to the stirred solution of the aminocubane.
-
Maintain the low temperature and stir the reaction mixture for several hours, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1,3,5-trinitrocubane by chromatography or recrystallization.
Mandatory Visualizations
Synthetic Pathway from Cubane-1,3,5-tricarboxylic Acid to 1,3,5-Trinitrocubane
Caption: Synthetic pathway for 1,3,5-trinitrocubane.
Experimental Workflow for the Synthesis of 1,3,5-Trinitrocubane
Caption: Experimental workflow for synthesis.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Curtius Rearrangement [organic-chemistry.org]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High energy derivatives of Cubane [ch.ic.ac.uk]
Application Notes and Protocols: Creating Mechanically Interlocked Molecules with Cubane-1,3-dicarboxamides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, are at the forefront of supramolecular chemistry and nanotechnology, with potential applications in molecular machines, drug delivery, and advanced materials.[1][2] A recent breakthrough has been the use of cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in the hydrogen bond-templated synthesis of these complex architectures.[3][4][5][6] The rigid, three-dimensional geometry of the cubane (B1203433) cage offers a unique scaffold for creating novel supramolecular structures.[7][8]
These notes provide detailed protocols for the synthesis and characterization of the first examples of cubane-containing catenanes and rotaxanes.[3][4][5][6][9] The methodologies are based on the pioneering work demonstrating that cubane-1,3-dicarboxamides can effectively replace traditional isophthalamide (B1672271) motifs in hydrogen-bond-driven self-assembly.[3][4]
Data Presentation: Synthesis of Cubane-Containing MIMs
The following table summarizes the reported yields for the synthesis of a cubane-containing[4]catenane and[4]rotaxane.
| Product | Structure Type | Synthetic Strategy | Yield (%) | Reference |
| [4]Catenane 2 | [4]Catenane | Hydrogen Bond Templation | 4 (analytical sample) | [9] |
| [4]Rotaxane 4 | [4]Rotaxane | Hydrogen Bond Templation | 35 | [4][9] |
Experimental Protocols
Protocol 1: Synthesis of a Cubane-Containing[4]Catenane
This protocol describes the synthesis of a[4]catenane where cubane-1,3-dicarboxamide units serve as hydrogen bonding motifs.
Materials:
-
Cubane-1,3-diacyl chloride 1
-
p-Xylylenediamine
-
Triethylamine (B128534) (Et₃N)
-
Dry Chloroform (B151607) (CHCl₃)
-
Deionized Water
-
Silica (B1680970) Gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Prepare a solution of triethylamine in dry chloroform in a flask equipped with a stirrer.
-
Prepare separate solutions of cubane-1,3-diacyl chloride 1 in dry chloroform and p-xylylenediamine in dry chloroform.
-
Simultaneously add the solutions of cubane-1,3-diacyl chloride and p-xylylenediamine dropwise to the stirred solution of triethylamine over a period of three hours.[4]
-
After the addition is complete, continue to stir the reaction mixture for an additional 16 hours at room temperature.[4]
-
Perform an aqueous work-up to quench the reaction and remove water-soluble byproducts.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude material will be a mixture. Isolate the target[4]catenane using analytical silica TLC and subsequent preparative silica gel column chromatography to obtain an analytical sample.[4][9]
Characterization:
-
¹H NMR Spectroscopy: The formation of the[4]catenane is confirmed by the splitting of aromatic proton signals, which indicates the passage of one macrocycle through the cavity of the other.[4] The inequivalence of the two faces of the cubane macrocycle upon mechanical bond formation also leads to the splitting of cubane proton environments.[4]
-
Mass Spectrometry: The molecular ion peak corresponding to the[4]catenane should be detectable by electrospray mass spectrometry.[4]
Protocol 2: Synthesis of a Cubane-Containing[4]Rotaxane
This protocol details the synthesis of a[4]rotaxane using a cubane-based macrocycle and a fumaramide (B1208544) axle.
Materials:
-
Fumaramide axle 3
-
Cubane-based macrocycle 5
-
Dry Chloroform (CHCl₃)
-
Dry Acetonitrile (CH₃CN)
-
Deionized Water
-
Silica Gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve the fumaramide axle 3 and the cubane-based macrocycle 5 in a 1:1 mixture of dry chloroform and dry acetonitrile.
-
Stir the reaction mixture for 16 hours at room temperature.[4]
-
Following the reaction period, perform an aqueous work-up.
-
Concentrate the organic phase to yield the crude product.
-
Purify the crude material using careful silica gel column chromatography to isolate the target[4]rotaxane 4 .[4]
Characterization:
-
¹H NMR Spectroscopy: Evidence for rotaxane formation is a significant upfield shift of the sp² C-H protons of the fumaramide axle, consistent with shielding by the macrocyclic ring.[4]
-
X-ray Crystallography: Unambiguous proof of the interlocked structure can be obtained by single-crystal X-ray diffraction.[4] The crystal structure should reveal hydrogen bonding between the axle amide oxygen atoms and a cubane carboxamide N-H, and the other cubane carboxamide oxygen atoms hydrogen bonding to the axle amide N-Hs.[4]
Visualizations
Synthetic Pathway for a Cubane-Containing[4]Catenane
Caption: Synthesis of a cubane-containing[4]catenane.
Experimental Workflow for[4]Rotaxane Synthesis and Characterization
Caption: Workflow for[4]rotaxane synthesis.
Logical Relationship of Cubane Isosterism in MIM Synthesis
Caption: Cubane as an isophthalamide isostere.
References
- 1. Design strategies and emerging applications for mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cubane-1,3-dicarboxylic acid | 5604-95-5 | Benchchem [benchchem.com]
- 8. The Chemistry of Cubane [chm.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Exploring Cubane-1,3-Dicarboxylic Acid Derivatives in Propellant Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique strained-ring system of the cubane (B1203433) molecule makes it a cornerstone for the development of high-energy density materials. Its derivatives are of significant interest in propellant and explosive formulations due to their remarkable properties, including high density, substantial positive heats of formation, and excellent thermal stability.[1] While much of the research has historically focused on derivatives of cubane-1,4-dicarboxylic acid, the 1,3-disubstituted analogues serve as crucial precursors for a distinct class of energetic compounds.[2] This document provides a detailed overview of the application of cubane-1,3-dicarboxylic acid derivatives in propellants, including synthetic protocols and performance data for relevant energetic compounds.
Cubane derivatives are prime candidates for advanced, non-metal containing propellants where high specific impulse (Isp) is a critical requirement.[1] The inherent strain energy of the cubane cage, exceeding 160 kcal/mol, contributes significantly to the energy release upon combustion.[1] Furthermore, the compact cubic structure leads to high density materials, a vital characteristic for volume-limited applications.[1]
Key Advantages of Cubane-Based Energetic Materials:
-
High Density: The rigid, compact structure of the cubane cage allows for dense packing of molecules, leading to a higher energy content per unit volume.
-
High Heat of Formation: The significant ring strain in cubane contributes to a large positive heat of formation, which is released during combustion, enhancing propellant performance.
-
Thermal Stability: Despite their high energy content, many cubane derivatives exhibit remarkable thermal stability, a crucial safety and operational parameter for propellants.[1]
-
Precursor to Advanced Energetics: Cubane dicarboxylic acids are versatile starting materials for the synthesis of highly nitrated derivatives, such as trinitrocubane and tetranitrocubane, which are sought after as superior high-energy, shock-insensitive explosives.[2]
Quantitative Data of Energetic Cubane Derivatives
The following table summarizes key performance parameters of energetic cubane derivatives. Data for derivatives of both this compound and the more extensively studied cubane-1,4-dicarboxylic acid are included for comparison.
| Compound Name | Abbreviation | Molecular Formula | Density (g/cm³) | Detonation Velocity (m/s) | Heat of Formation (kcal/mol) |
| 1,3,5-Trinitrobenzene (for comparison) | TNB | C₆H₃N₃O₆ | 1.60 | 7,450 | Not Available |
| 1,4-Dinitrocubane | DNC | C₈H₆N₂O₄ | 1.66 | Not Available | Not Available |
| 1,3,5-Trinitrocubane | C₈H₅N₃O₆ | Not Available | Not Available | Not Available | |
| 1,3,5,7-Tetranitrocubane | TNC | C₈H₄N₄O₈ | 1.814 | Not Available | Not Available |
| Octanitrocubane | ONC | C₈N₈O₁₆ | 1.979 | 10,100 | +141.4 |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is a multi-step process that has been refined to allow for multigram-scale production. A modern approach avoids hazardous precursors and utilizes a readily available enone intermediate, which is also a precursor for the 1,4-isomer. A key step in accessing the 1,3-substitution pattern is a Wharton transposition of this common intermediate.[5]
Materials:
-
Enone precursor (derived from cyclopentanone)
-
Acetic acid
-
Oxidizing agent (e.g., manganese dioxide)
-
Solvents (e.g., methanol, dichloromethane)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Epoxidation of the Enone: The starting enone is subjected to nucleophilic epoxidation to introduce an epoxide ring.
-
Wharton Transposition: The resulting epoxide is treated with hydrazine hydrate in the presence of a catalytic amount of acetic acid to yield an allylic alcohol.
-
Oxidation: The allylic alcohol is then oxidized to the corresponding enone with the desired 1,3-substitution pattern.
-
Photochemical [2+2] Cycloaddition: The newly formed enone undergoes an intramolecular photochemical [2+2] cycloaddition to form the cubane cage structure.
-
Favorskii Rearrangement: A subsequent Favorskii rearrangement is employed to contract one of the six-membered rings and introduce the carboxylic acid functionalities at the 1 and 3 positions of the cubane core.
-
Purification: The final product, this compound, is purified by recrystallization.
A detailed, step-by-step procedure for the multigram-scale synthesis can be found in the work of Kazi et al. (2023).[5]
Protocol 2: Synthesis of 1,3,5-Trinitrocubane
The synthesis of 1,3,5-trinitrocubane from a suitable precursor demonstrates the pathway to creating highly energetic materials from 1,3-disubstituted cubanes. The following is a conceptual protocol based on the work of Eaton et al., which starts from cubane-1,3,5-tricarboxylic acid.
Materials:
-
Cubane-1,3,5-tricarboxylic acid
-
Thionyl chloride or oxalyl chloride
-
Sodium azide (B81097)
-
Inert solvent (e.g., benzene, toluene)
-
Oxidizing agent (e.g., dimethyldioxirane (B1199080) or dinitrogen pentoxide)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Acid Chloride Formation: Cubane-1,3,5-tricarboxylic acid is converted to the corresponding triacyl chloride by reaction with an excess of thionyl chloride or oxalyl chloride. The excess reagent is removed under vacuum.
-
Curtius Rearrangement: The triacyl chloride is then treated with sodium azide to form the acyl azide intermediate. This intermediate is carefully heated in an inert solvent to induce a Curtius rearrangement, yielding the triisocyanate.
-
Oxidation to Nitro Groups: The triisocyanate is subsequently oxidized to form the trinitrocubane. This can be achieved using a powerful oxidizing agent such as dimethyldioxirane or dinitrogen pentoxide.
-
Purification: The final product, 1,3,5-trinitrocubane, is purified by chromatography or recrystallization.
This synthesis involves highly energetic and potentially unstable intermediates and should only be performed by experienced chemists in a controlled laboratory setting with appropriate safety precautions.[2]
Visualizations
Synthesis Pathway for 1,3,5-Trinitrocubane
Caption: Synthetic route to 1,3,5-Trinitrocubane.
Experimental Workflow for Evaluation of Novel Cubane Derivatives
Caption: Evaluation workflow for new cubane propellants.
Conclusion
This compound and its derivatives represent a promising, yet not fully explored, frontier in the field of energetic materials. The synthetic accessibility of the 1,3-disubstituted cubane core opens avenues for creating novel propellants with tailored properties. While comprehensive experimental data for the simplest energetic derivatives like 1,3-dinitrocubane is still emerging, the successful synthesis and characterization of more complex analogues such as 1,3,5,7-tetranitrocubane underscore the immense potential of this class of compounds. Further research into the synthesis, characterization, and performance testing of energetic derivatives of this compound is crucial for advancing the next generation of high-performance propellants.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 1,3-Disubstituted Cubanes
Welcome to the technical support center for the regioselective synthesis of 1,3-disubstituted cubanes. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of these unique three-dimensional scaffolds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective synthesis of 1,3-disubstituted cubanes more challenging than 1,4-disubstituted analogues?
A1: The synthesis of 1,4-disubstituted cubanes is well-established and can be conducted on a multigram scale, primarily due to the availability of commercial precursors like dimethyl cubane-1,4-dicarboxylate.[1] In contrast, accessing 1,3-disubstituted isomers has historically been limited to milligram scales due to more complex and lower-yielding synthetic routes.[1][2] However, recent advancements, such as the Wharton transposition, have made multigram-scale synthesis of 1,3-disubstituted cubanes more feasible.[2][3][4]
Q2: What are the primary strategies for achieving 1,3-disubstitution on a cubane (B1203433) core?
A2: The two main strategies for the synthesis of 1,3-disubstituted cubanes are:
-
De novo synthesis: This involves constructing the cubane cage with the desired 1,3-substitution pattern. A key example is the use of a Wharton transposition of an enone intermediate, which allows for the preparation of both 1,3- and 1,4-disubstituted cubanes from a common precursor.[2][4]
-
C-H functionalization: This approach involves the direct functionalization of a pre-existing cubane core. A powerful technique is the directed ortho-metalation (DoM) of cubane amides, where an amide directing group facilitates the selective deprotonation and subsequent functionalization of the adjacent C-H bond.[5]
Q3: What is valence isomerization, and why is it a concern in cubane chemistry?
A3: Valence isomerization is a reaction where a molecule rearranges to another isomer with a different arrangement of covalent bonds. In cubane chemistry, the highly strained cubane core can be induced by certain transition metals, like palladium, to rearrange into less strained isomers such as cuneane.[1] This metal-catalyzed rearrangement can compete with desired cross-coupling reactions, leading to lower yields and the formation of unwanted byproducts.[1] The regioselectivity of this rearrangement can depend on the electronic character of the cubane substituents.[6][7]
Q4: Are there any general tips for improving yields in cubane synthesis?
A4: Yes, attention to detail is crucial. Ensure all glassware is rigorously dried, and reactions are performed under an inert atmosphere, especially when using air- and moisture-sensitive reagents like organolithiums or cobalt catalysts.[8] Purification of starting materials and solvents is also critical to avoid catalyst poisoning and side reactions.[8] For specific reactions, careful control of temperature and dropwise addition of reagents can be beneficial.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Directed ortho-Metalation (DoM) of Cubane Amides
| Possible Cause | Solution |
| Inactive or insufficient organolithium reagent. | Use freshly titrated organolithium reagents. Ensure anhydrous and inert reaction conditions to prevent quenching of the base. |
| Poor directing group ability. | The choice of amide directing group is crucial. N,N-diisopropylcarboxamide is often effective. Consider exploring other directing groups if yields remain low. |
| Steric hindrance. | Bulky substituents on the cubane core or the electrophile can hinder the reaction. If possible, consider using less sterically demanding reagents. |
| Competitive deprotonation at other sites. | While the directing group provides high regioselectivity, deprotonation at other acidic protons on the molecule can occur. Careful control of stoichiometry and temperature is important. |
Issue 2: Formation of Cuneane Byproduct During Transition Metal-Catalyzed Reactions
| Possible Cause | Solution |
| Use of certain transition metal catalysts (e.g., Palladium). | The choice of metal catalyst and ligands is critical to suppress valence isomerization. Copper-mediated cross-coupling reactions have been shown to be more compatible with the cubane scaffold. |
| Reaction temperature. | Higher temperatures can promote the rearrangement to the thermodynamically more stable cuneane isomer. Optimize the reaction temperature to favor the desired cross-coupling pathway. |
| Electronic nature of cubane substituents. | Cubanes with electron-withdrawing groups may be more prone to rearrangement under certain conditions. The electronic properties of the substituents should be considered when designing the synthetic route.[6][7] |
Issue 3: Difficulties with the Favorskii Rearrangement Step
| Possible Cause | Solution |
| Incomplete reaction or formation of side products. | The Favorskii rearrangement is base-catalyzed, and the choice of base and solvent is important.[9][10] Ring contraction of cyclic alpha-halo ketones can be sensitive to reaction conditions.[11][12] |
| Formation of the incorrect regioisomer. | For non-symmetrical alpha-halo ketones, the regioselectivity of the ring opening of the cyclopropanone (B1606653) intermediate is crucial. The ring generally opens to form the more stable carbanion.[12] |
| Low yields. | Ensure the alpha-halo ketone starting material is pure. Side reactions can occur, and careful optimization of the reaction conditions (base, solvent, temperature) is necessary to maximize the yield of the desired ring-contracted product. |
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of 1,3-disubstituted cubanes.
Table 1: Yields for the Synthesis of Dimethyl 1,3-Cubanedicarboxylate via Wharton Transposition
| Step | Product | Yield | Reference |
| Epoxidation of enone | Epoxide | Quant. | [2][4] |
| Wharton transposition | Allylic alcohol | 51% | [4] |
| Oxidation | Enone | 92% | [4] |
| Photocycloaddition | Cycloadduct | 99% | [2] |
| Ring contraction and esterification | Dimethyl 1,3-cubanedicarboxylate | 52% | [2] |
Table 2: Selected Examples of Directed ortho-Metalation and Arylation of Amidocubanes
| Amide Substrate | Aryl Halide | Product | Yield | Reference |
| N,N-diisopropylcubanecarboxamide | 4-iodotoluene | 1-(N,N-diisopropylcarbamoyl)-3-(p-tolyl)cubane | 85% | [5] |
| N,N-diisopropylcubanecarboxamide | 1-bromo-4-methoxybenzene | 1-(N,N-diisopropylcarbamoyl)-3-(4-methoxyphenyl)cubane | 78% | [5] |
| N,N-diisopropylcubanecarboxamide | 1-chloro-3,5-dimethylbenzene | 1-(N,N-diisopropylcarbamoyl)-3-(3,5-dimethylphenyl)cubane | 82% | [5] |
Experimental Protocols
Protocol 1: Multigram Synthesis of Dimethyl 1,3-Cubanedicarboxylate via Wharton Transposition
This protocol is adapted from the work of Coote and coworkers.[2][4]
Step 1: Epoxidation of Enone To a solution of the enone precursor in a suitable solvent, add an epoxidizing agent (e.g., m-CPBA). The reaction is typically carried out at room temperature and monitored by TLC. Upon completion, the reaction is worked up to yield the epoxide in quantitative yield.
Step 2: Wharton Transposition A solution of the epoxide and hydrazine (B178648) in ethanol (B145695) is heated in the presence of a basic resin. The reaction progress is monitored by TLC. After workup and purification, the allylic alcohol is obtained.
Step 3: Oxidation The allylic alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent such as Dess-Martin periodinane. The reaction is typically fast and gives the enone in high yield after purification.
Step 4: Photocycloaddition The enone is dissolved in acetone (B3395972) and irradiated with a UV lamp (e.g., 300 nm). The reaction proceeds to completion to give the cycloadduct, which is isolated by evaporation of the solvent.
Step 5: Double Favorskii Rearrangement and Esterification The cycloadduct is treated with aqueous sodium hydroxide, followed by acidification and esterification with methanol (B129727) and a catalytic amount of acid to yield dimethyl 1,3-cubanedicarboxylate.
Protocol 2: Directed ortho-Metalation and Arylation of N,N-Diisopropylcubanecarboxamide
This protocol is based on the general principles of directed ortho-metalation.[5]
Step 1: Directed ortho-Metalation To a solution of N,N-diisopropylcubanecarboxamide in anhydrous THF at -78 °C under an inert atmosphere, a solution of s-butyllithium in cyclohexane (B81311) is added dropwise. The reaction mixture is stirred at this temperature for a specified time to allow for complete deprotonation.
Step 2: Transmetalation A solution of zinc chloride in THF is then added to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred for a period to ensure complete transmetalation.
Step 3: Palladium-Catalyzed Cross-Coupling To the resulting organozinc species, a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., SPhos), and the desired aryl halide are added. The reaction mixture is then heated to reflux until the starting material is consumed (monitored by GC-MS or TLC). After cooling to room temperature, the reaction is quenched, worked up, and the product is purified by column chromatography.
Visualizations
Caption: Workflow for 1,3-disubstitution via Directed ortho-Metalation.
Caption: Key steps in the Wharton transposition route to 1,3-cubanes.
Caption: A logical approach to troubleshooting low-yielding cubane reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. petrolpark.co.uk [petrolpark.co.uk]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of Cubane-1,3-Dicarboxylic Acid
Welcome to the technical support center for the synthesis of cubane-1,3-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 1,3-disubstituted cubanes like this compound?
A1: Historically, 1,3-disubstituted cubanes have been difficult to synthesize in large quantities, often limited to milligram-scale preparations.[1] The main challenges include long and complex synthetic routes, often starting from the more accessible 1,4-disubstituted cubanes, and difficulties in controlling regioselectivity.[2][3] However, recent advancements have made multigram-scale synthesis more feasible.[3]
Q2: What is the key reaction step that often leads to low yields or side products in cubane (B1203433) synthesis?
A2: The Favorskii rearrangement is a critical step in many cubane syntheses and is often a source of difficulty.[4] This ring-contraction reaction can suffer from low yields, the formation of open-cage byproducts, and complex product mixtures that are challenging to purify.[4][5] The choice of base and reaction conditions is crucial to minimize these issues.[4][6]
Q3: Are there any recent, higher-yielding approaches to this compound?
A3: Yes, recent research has focused on developing more practical and scalable syntheses. A notable approach involves a Wharton transposition of a readily available enone intermediate, which was previously used for synthesizing 1,4-disubstituted cubanes. This strategy allows for the preparation of 1,3-disubstituted cubanes on a multigram scale.[3] Another innovative method utilizes a light-driven reaction to generate cyclobutadiene, which then reacts with a quinone to form the cubane core, achieving an overall yield of 35% for 1,3-substituted cubanes.[2]
Q4: My photochemical [2+2] cycloaddition step is inefficient. What are some common causes?
A4: The photochemical [2+2] cycloaddition is a key step in forming the cubane cage.[7] Inefficiency in this step can be due to several factors, including the purity of the starting material and solvent, the wavelength and intensity of the UV light source, and the concentration of the reaction mixture. For instance, impurities in dioxane, a common solvent, can drastically reduce the yield.[8] It is also noted that this reaction can be performed on a decagram scale using acetone (B3395972) as both a solvent and a triplet sensitiser with irradiation at 300 nm, resulting in a nearly quantitative yield of the cycloadduct.[1]
Q5: I am having trouble with the bromination of the cyclopentanone (B42830) ketal. What are some tips for crystallization?
A5: Crystallization of the tribromo ketal can be challenging.[9] If the product oils out instead of crystallizing, it could be due to residual solvent or impurities. Some troubleshooting suggestions include:
-
Layering the concentrated solution with a non-polar solvent like hexane (B92381) or pentane (B18724) and allowing it to stand for several days.
-
Scratching the inside of the flask with a glass rod to create nucleation sites.
-
Seeding the solution with a small crystal of the product, if available.
-
Ensuring the starting materials and solvents are of high purity.[8]
Troubleshooting Guides
Guide 1: Low Yield in Favorskii Rearrangement
| Symptom | Potential Cause | Suggested Solution |
| Low conversion to the desired ring-contracted product. | Incorrect base concentration or type. | Optimize the concentration of the base (e.g., NaOH). Higher yields have been reported when using ≤ 12 mL of 25% aqueous NaOH per gram of the caged intermediate.[10] |
| Reaction temperature is too low or too high. | The Favorskii rearrangement is typically carried out under reflux.[11] Ensure the reaction is heated appropriately to drive it to completion without causing decomposition. | |
| Formation of significant amounts of open-cage byproducts. | The reaction mechanism is favoring side reactions over the desired rearrangement. | The choice of base is critical. For cyclic α-halo ketones, alkoxide bases are often used to yield an ester, which can then be hydrolyzed to the carboxylic acid.[6] |
| Complex product mixture that is difficult to purify. | Incomplete reaction or presence of multiple side products. | Ensure the starting material is pure. Consider alternative purification techniques such as column chromatography or recrystallization from different solvent systems. |
Guide 2: Issues with the Photochemical [2+2] Cycloaddition
| Symptom | Potential Cause | Suggested Solution |
| Reaction is slow or does not go to completion. | Insufficient light intensity or incorrect wavelength. | Use a high-power mercury lamp (e.g., 450 W).[10] Ensure the reactor material is transparent to the required UV wavelength. |
| The concentration of the reactant is too high, leading to self-quenching or absorption of light at the surface. | Optimize the concentration of the starting material in the solvent. | |
| Low yield of the caged product. | Presence of impurities that quench the excited state or act as UV filters. | Use high-purity solvents and starting materials. Dioxane, if used, must be free of peroxides.[8] Acetone can serve as both a solvent and a triplet sensitizer.[1] |
| Formation of polymeric or degradation products. | Over-irradiation or incorrect wavelength. | Monitor the reaction progress by TLC or GC-MS and stop the irradiation once the starting material is consumed. Use appropriate filters to select the desired wavelength. |
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of cubane dicarboxylates.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Dimerization of 2-bromocyclopentadienone | 2-bromocyclopentadienone | endo-2,4-dibromodicyclopentadiene-1,8-dione | 89% | [10] |
| Acetal Hydrolysis | Dimer Ketal | endo-2,4-dibromodicyclopentadiene-1,8-dione | 86% | [10] |
| Photochemical [2+2] Cycloaddition | enone 9b | cycloadduct 14 | Essentially quantitative | [1] |
| Favorskii Rearrangement (first) | Caged Intermediate | Acid 15 | 78% | [1] |
| Overall Yield (Eaton's Synthesis) | 2-Cyclopentenone | Cubane-1,4-dicarboxylic acid | ~25% (improved version) | [12] |
| Overall Yield (MacMillan's Method) | N/A | 1,3-substituted cubanes | 35% | [2] |
Experimental Protocols
Protocol 1: Photochemical [2+2] Cycloaddition of Enone 9b
This protocol is adapted from a recently reported multigram-scale synthesis.[1]
-
Preparation: Dissolve the enone 9b in acetone. Acetone acts as both the solvent and a triplet sensitizer.
-
Irradiation: Place the solution in a suitable photoreactor and irradiate with a UV lamp at 300 nm. The reaction can be performed on a decagram scale.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique until the starting material is consumed.
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. The resulting cycloadduct is often obtained in essentially quantitative yield and may not require further purification before the next step.
Protocol 2: Favorskii Rearrangement for Ring Contraction
This protocol describes the first of two separate ring contraction reactions in a modern synthesis of 1,3-disubstituted cubanes.[1]
-
Hydrolysis: Heat the caged intermediate in aqueous sodium hydroxide (B78521) to obtain the corresponding carboxylic acid (Acid 15). A yield of 78% has been reported for this step.
-
Ketal Deprotection: Perform the deprotection of the ketal by heating in trifluoroacetic acid. Using trifluoroacetic acid is reported to avoid significant decomposition and difficult aqueous extractions that can occur with sulfuric acid on larger scales.
-
Work-up: After deprotection, the crude product can often be taken directly into the second Favorskii-type ring contraction step.
Visualizations
Caption: Synthetic workflow for 1,3-disubstituted cubanes.
Caption: Troubleshooting logic for the Favorskii rearrangement.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 8. youtube.com [youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. petrolpark.co.uk [petrolpark.co.uk]
- 12. Synthesis [ch.ic.ac.uk]
Technical Support Center: Cubane Core Stability in Palladium Catalysis
Welcome to the technical support center for researchers utilizing the cubane (B1203433) scaffold in palladium-catalyzed reactions. This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental challenges related to the stability of the cubane core.
Frequently Asked Questions (FAQs)
Q1: Is the cubane core generally stable under standard palladium-catalyzed cross-coupling conditions?
A1: The cubane core is often unstable under typical palladium-catalyzed cross-coupling conditions, such as Suzuki-Miyaura, Negishi, and Stille reactions.[1] Numerous attempts to perform these couplings on functionalized cubanes have been unsuccessful, primarily leading to the decomposition of the strained cubane cage rather than the desired product.[1][2] The high strain energy of the cubane framework (161.5 kcal mol⁻¹) makes it susceptible to degradation in the presence of certain palladium catalytic species.
Q2: What are the suspected reasons for the instability and decomposition of cubane under these conditions?
A2: While the exact mechanisms are not fully elucidated for all cases, it is believed that a decomposition process involving activated cubane systems occurs in the presence of palladium salts.[2] For reactions like Suzuki and Negishi couplings, which require highly reactive conditions, an energy barrier is likely overcome that leads to cage fragmentation rather than the productive cross-coupling catalytic cycle.[2] The formation of a cubyl-palladium intermediate may be a key step leading towards these decomposition pathways instead of reductive elimination.
Q3: Are there any palladium-catalyzed reactions that are successful with cubane substrates?
A3: Yes. Despite the challenges with traditional cross-coupling methods, specific types of palladium-catalyzed reactions have been successfully applied to functionalize cubanes. A notable success is the palladium-catalyzed C–H arylation of amidocubanes.[3] This method utilizes a directing group to facilitate regioselective C–H metalation, which then undergoes a palladium-catalyzed coupling with aryl halides.[3] Additionally, palladium(II) salts have been shown to catalyze the isomerization of cubanes to their cuneane isomers.[4][5]
Troubleshooting Guide
Q1: My Suzuki-Miyaura (or Negishi) coupling reaction with a cubanylboronic acid (or cubanylzinc) reagent is failing, and I'm not recovering my starting material. What's happening?
A1: This is a common issue. The failure of these reactions is likely due to the decomposition of the cubane core under the catalytic conditions. Research indicates that attempts to use cubane nucleophiles in Suzuki-Miyaura and Negishi cross-couplings have proven unsuccessful, with evidence pointing towards a palladium-induced decomposition pathway that is independent of the standard catalytic cycle.[2]
Recommended Actions:
-
Re-evaluate the coupling strategy: Instead of traditional cross-coupling methods that have shown to be problematic, consider alternative strategies. For C-C bond formation, nickel-catalyzed couplings using redox-active esters have shown success.[1]
-
Consider C-H Activation: If your synthesis allows, a directed C-H activation/arylation approach is the most robust reported method for palladium-catalyzed arylation of the cubane core.[3]
Q2: I'm attempting a palladium-catalyzed C-H arylation of my amidocubane, but the yield is low and I observe significant decomposition of my starting material.
A2: Low yields in the C-H arylation of amidocubanes can arise from several factors, including suboptimal ligand choice, catalyst loading, or reaction time. In one reported case, attempting to diarylate a monoarylcubane resulted in no desired product, and about 40% of the starting material decomposed.[3] This suggests that the electronic properties of the substituted cubane can influence its stability in the catalytic cycle.
Recommended Actions & Optimization Parameters:
-
Ligand Screening: The choice of ligand is critical. For the C-H arylation of N-cubyl-N-(tert-butoxycarbonyl)amine, triphenylphosphite (P(OPh)₃) was found to be superior to triphenylphosphine (B44618) (PPh₃), boosting yields significantly.[3]
-
Catalyst Loading: Increasing catalyst loading may be necessary for more challenging substrates. In some instances, catalyst loading has been increased to 20 mol% of Pd₂(dba)₃·CHCl₃.[3]
-
Reaction Time and Temperature: These reactions are typically run at room temperature (25 °C) for 24 hours.[3] Ensure sufficient time for the reaction to proceed to completion, but avoid prolonged reaction times that could lead to side reactions or decomposition.
Data & Protocols
Table 1: Ligand Effect on Palladium-Catalyzed Monoarylation of Amidocubane
This table summarizes the effect of different phosphine-based ligands on the isolated yield of the monoarylated product in the palladium-catalyzed C-H arylation of an amidocubane with 4-iodobenzonitrile.
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Pd₂(dba)₃·CHCl₃ (10) | PPh₃ (80) | THF | 25 | 24 | 23 |
| 2 | Pd₂(dba)₃·CHCl₃ (10) | P(OPh)₃ (80) | THF | 25 | 24 | 76 |
Data adapted from Okude, R. et al., Chemical Science, 2020.[3]
Detailed Experimental Protocol: Palladium-Catalyzed C-H Arylation of an Amidocubane
The following protocol is a representative example for the successful monoarylation of a cubane core, based on the work of Itami and co-workers.[3]
Materials:
-
N-cubyl-N-(tert-butoxycarbonyl)amine (1a)
-
Aryl iodide (e.g., 4-iodobenzonitrile)
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide)
-
Zn(tBu)₂
-
Pd₂(dba)₃·CHCl₃ (Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct)
-
P(OPh)₃ (Triphenylphosphite)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Directed ortho-Metalation: To a solution of amidocubane 1a (0.10 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere, add LiTMP (0.12 mmol) at 0 °C. Stir the mixture for 1 hour at 0 °C.
-
Transmetalation: Add Zn(tBu)₂ (0.12 mmol) to the reaction mixture at 0 °C and stir for an additional 1 hour at the same temperature. This generates the cubylzincate species in situ.
-
Cross-Coupling: In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃·CHCl₃ (0.01 mmol, 10 mol%) and P(OPh)₃ (0.08 mmol, 80 mol%) in anhydrous THF (1.0 mL). Add this catalyst solution to the reaction mixture, followed by the addition of the aryl iodide (0.12 mmol).
-
Reaction: Allow the reaction mixture to warm to 25 °C and stir for 24 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylated cubane.
Visualizations
References
Technical Support Center: Overcoming Low Yields in Cubane-Containing Catenane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cubane-containing catenanes. The sterically demanding and rigid nature of the cubane (B1203433) moiety presents unique hurdles in achieving high yields for these complex mechanically interlocked molecules. This guide offers practical solutions and detailed protocols to help researchers optimize their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of a cubane-containing[1]catenane?
A1: The synthesis of cubane-containing catenanes is a challenging endeavor, and yields can be modest. A reported yield for a[1]catenane synthesized via hydrogen bond templation and a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction is 23%.[2] Low yields are often attributed to steric hindrance from the bulky cubane scaffold, which can impede both the formation of the threaded precursor complex and the final ring-closing reaction.
Q2: What are the most critical steps impacting the overall yield of cubane-containing catenane synthesis?
A2: The two most critical stages are:
-
Pre-organization/Threading: The formation of a stable pseudorotaxane intermediate, where one component threads through the macrocycle containing the cubane unit, is crucial. The efficiency of this step is highly dependent on the strength of the templating interactions (e.g., hydrogen bonding) and the steric compatibility of the components.
-
Macrocyclization (Ring Closing): The covalent capture of the threaded structure to form the mechanical bond is the final and often most challenging step. The bulky cubane can sterically hinder the reactive ends of the threaded component from approaching each other, thus reducing the efficiency of the cyclization reaction.
Q3: How can I confirm the successful formation of the cubane-containing catenane?
A3: A combination of NMR spectroscopy and mass spectrometry is essential for unambiguous characterization.
-
¹H NMR Spectroscopy: Look for characteristic shifts in the proton signals of both the macrocycle and the interlocked component compared to the uncomplexed species. Through-space correlations in 2D NMR experiments (like ROESY or NOESY) can provide definitive evidence of the interlocked structure.[3][4]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show a peak corresponding to the molecular weight of the complete catenane. Tandem mass spectrometry (MS/MS) can be particularly informative; fragmentation will typically show the individual macrocyclic components, confirming the mechanical, non-covalent linkage.[4][5]
Troubleshooting Guides
Issue 1: Low Yield of the Final Catenane Product (<20%)
This is the most common issue, often stemming from inefficient templation or macrocyclization.
Troubleshooting Workflow for Low Catenane Yield
Caption: A logical workflow for troubleshooting low yields in cubane catenane synthesis.
Quantitative Troubleshooting Data
| Parameter | Standard Condition | Troubleshooting Action | Rationale | Expected Outcome |
| Precursor Purity | Assumed pure | Re-purify all starting materials (macrocycle, thread components) by column chromatography or recrystallization. | Impurities can interfere with templating interactions or poison the catalyst. | Cleaner reaction profile, potentially higher yield. |
| Reaction Concentration | 1-5 mM | Increase concentration incrementally (e.g., to 10 mM). | For template-directed syntheses, higher concentrations can favor the formation of the initial pseudorotaxane complex. | Increased formation of the threaded intermediate, leading to a higher catenane yield. |
| Solvent | CH₂Cl₂ or CHCl₃ | Screen less polar (e.g., toluene) or more polar aprotic solvents (e.g., acetonitrile, DMF). | Solvent polarity can influence the strength of hydrogen bonding and the solubility of intermediates. | Improved templating efficiency and reaction rates. |
| CuAAC Catalyst System | Cu(CH₃CN)₄BF₄/TBTA | Screen other Cu(I) sources (e.g., CuI) and ligands (e.g., different triazole-based ligands). Adjust catalyst loading (0.5-5 mol%). | The ligand can influence the catalyst's activity and tolerance to steric hindrance.[6][7] | Increased rate and efficiency of the 'click' reaction. |
| Reagent Addition | All reagents mixed at once | Use a syringe pump for slow, simultaneous addition of the reactive components over several hours. | Maintains high dilution conditions, which favors intramolecular cyclization over intermolecular polymerization, a common side reaction.[8] | Reduced formation of oligomeric side products and increased yield of the desired catenane. |
| Temperature | Room Temperature | Screen temperatures from 0°C to 50°C. | The optimal temperature will balance the rate of the CuAAC reaction with the stability of the pseudorotaxane template complex. | Improved reaction kinetics without disrupting the templating effect. |
Issue 2: Difficulty in Purifying the Cubane-Containing Catenane
The final product can be difficult to separate from unreacted starting materials and non-interlocked macrocycles due to similar polarities.
Purification Troubleshooting
| Problem | Observation | Suggested Solution | Rationale |
| Co-elution of Products | Catenane and empty macrocycle do not separate well on silica (B1680970) gel column. | 1. Gradient Optimization: Use a very shallow elution gradient. 2. Alternative Stationary Phase: Try alumina (B75360) or reverse-phase (C18) chromatography. 3. Preparative TLC: For small scales, preparative thin-layer chromatography can offer better resolution.[2] | The interlocked structure may only have a subtle difference in polarity compared to the individual components. Different stationary phases can exploit other intermolecular interactions for separation. |
| Product Loss During Workup | Low recovery after aqueous washes. | 1. Minimize Washes: Reduce the number and volume of aqueous washes. 2. Back-Extraction: Back-extract all aqueous layers with fresh organic solvent. 3. Use of Brine: Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous phase. | Bulky, lipophilic catenanes may have some solubility in aqueous phases, especially if polar solvents are used. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Cubane-1,3-dicarboxylic acid
This protocol outlines the hydrolysis of the corresponding diester to the dicarboxylic acid, a key precursor.
-
Dissolve dimethylcubane-1,3-dicarboxylate (1.24 g, 5.63 mmol) in THF (25 mL).
-
Add an aqueous solution of NaOH (6.8 mL, 2.5 M) dropwise at room temperature.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the THF under reduced pressure.
-
Re-suspend the resulting residue in water (30 mL).
-
Wash the aqueous solution with CH₂Cl₂ (2 x 20 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1 with concentrated HCl.
-
Extract the product into ethyl acetate (B1210297) (3 x 30 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield this compound.
Protocol 2: Synthesis of the Cubane-Containing[1]catenane[2]
This protocol is based on the reported synthesis of the first cubane-containing catenane, which achieved a 23% yield.
Synthesis Workflow
Caption: Synthetic workflow for the final catenation step via CuAAC reaction.
Procedure:
-
In a flask under an argon atmosphere, dissolve the cubane macrocycle (e.g., 20 mg, 0.040 mmol) and the alkyne-azide thread component (1.2 equivalents) in dry CH₂Cl₂ (1 mL).
-
Stir the solution for 15 minutes at room temperature to allow for the formation of the hydrogen-bonded pseudorotaxane complex.
-
To this solution, add the copper catalyst Cu(CH₃CN)₄BF₄ (0.1 equivalents), the ligand tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 equivalents), and N,N-diisopropylethylamine (DIPEA) (1.3 equivalents).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction mixture with CH₂Cl₂ (10 mL).
-
Wash the organic solution with an aqueous solution of 0.02 M EDTA in 1 M NH₃ (2 x 10 mL) to remove the copper catalyst, followed by a brine wash (1 x 10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography followed by preparative TLC to isolate the[1]catenane.
This technical support center provides a starting point for addressing the challenges in synthesizing cubane-containing catenanes. Given the steric demands of the cubane unit, careful optimization of templating and cyclization conditions is paramount to improving yields.
References
- 1. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. In Search of Wasserman’s Catenane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly[ n]catenanes: Synthesis of molecular interlocked chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cubane-1,3-Dicarboxylic Acid and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cubane-1,3-dicarboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and its derivatives are recrystallization, silica (B1680970) gel column chromatography, and sublimation. The choice of method depends on the specific compound's properties, such as polarity and thermal stability, and the nature of the impurities.
Q2: How can I remove colored impurities from my sample of this compound?
A2: For removing colored impurities, recrystallization with the addition of activated charcoal is an effective method.[1] The charcoal adsorbs the colored compounds, which can then be removed by filtration.
Q3: My this compound derivative is an oil and won't crystallize. How can I purify it?
A3: If your derivative is an oil, silica gel column chromatography is the recommended purification method.[2] This technique separates compounds based on their polarity.
Q4: Is sublimation a suitable purification method for this compound?
A4: Sublimation is a powerful purification technique for volatile solids, yielding high-purity crystals.[3][4] It is particularly useful for compounds that are sensitive to heat at atmospheric pressure, as the process is often performed under reduced pressure, which lowers the sublimation temperature.[3][5][6] This method effectively separates the target compound from non-volatile impurities.[3] While not explicitly detailed for this compound itself in the provided results, it is a viable option for its more volatile derivatives.
Q5: What are some common impurities I might encounter?
A5: Impurities can include unreacted starting materials, byproducts from the synthesis (such as those from a Barton decarboxylation), or decomposition products.[7] For instance, when preparing the diacid from its dimethyl ester, incomplete hydrolysis will leave residual ester.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Crystalline Product | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can also try a solvent/anti-solvent system. |
| The cooling process was too rapid, leading to precipitation instead of crystallization. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. | |
| Product Oiling Out Instead of Crystallizing | The melting point of the compound is below the boiling point of the solvent. | Use a lower-boiling point solvent. |
| The presence of impurities is depressing the melting point. | Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. | |
| Colored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtering and cooling.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds (Overlapping Bands) | The solvent system (eluent) is too polar. | Decrease the polarity of the eluent. A common technique is to start with a less polar solvent and gradually increase the polarity. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Compound is Stuck on the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol (B129727) or acetic acid may be required. |
| Streaking or Tailing of Bands | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent, such as triethylamine (B128534) for basic compounds or acetic acid for acidic compounds. |
| The sample was overloaded on the column. | Use a larger column or reduce the amount of sample being purified. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction and Precipitation
This protocol describes the purification of this compound synthesized from its dimethyl ester.
-
Hydrolysis: To a solution of dimethylcubane-1,3-dicarboxylate (e.g., 1.24 g, 5.63 mmol) in a solvent like THF (25 mL), add an aqueous solution of a base such as NaOH (e.g., 6.8 mL, 2.5 M) dropwise at room temperature.[8]
-
Reaction Monitoring: Stir the reaction at room temperature for 24 hours.[8]
-
Solvent Removal: Evaporate the organic solvent (THF) under reduced pressure.[8]
-
Aqueous Work-up: Re-suspend the resulting residue in water (30 mL) and extract with a non-polar organic solvent like chloroform (B151607) (3 x 10 mL) to remove any non-polar impurities.[8]
-
Acidification: Acidify the aqueous layer to a pH < 1 with concentrated HCl.[8] This will precipitate the dicarboxylic acid.
-
Extraction of Product: Extract the acidified aqueous layer with a polar organic solvent such as ethyl acetate (B1210297) (5 x 10 mL).[8]
-
Drying and Concentration: Combine the organic layers, dry over a drying agent like MgSO4, filter, and concentrate under reduced pressure to yield the purified this compound as a white solid.[8]
Protocol 2: Purification of a Cubane-1,3-Dicarboxamide Derivative by Silica Gel Column Chromatography
This protocol is for the purification of an amide derivative of this compound.
-
Sample Preparation: Dissolve the crude reaction mixture containing the cubane-1,3-dicarboxamide derivative in a minimal amount of the chromatography eluent or a suitable solvent.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar eluent.
-
Loading the Sample: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 99:1 CH2Cl2/CH3OH) and gradually increase the polarity (e.g., to 96:4 CH2Cl2/CH3OH) to elute the desired compound.[8]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC).[8]
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
References
- 1. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. rsc.org [rsc.org]
- 3. innovation.world [innovation.world]
- 4. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 5. youtube.com [youtube.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Wharton Transposition for 1,3-Disubstituted Cubanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering side reactions in the Wharton transposition for the synthesis of 1,3-disubstituted cubanes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Wharton transposition in the context of 1,3-disubstituted cubanes?
The Wharton transposition is a key step in a novel synthetic route that allows for the multigram-scale synthesis of 1,3-disubstituted cubanes.[1][2][3][4] This method utilizes a readily available enone intermediate, previously used for synthesizing 1,4-disubstituted cubanes, making 1,3-isomers more accessible for applications in medicinal chemistry and materials science.[1][3][4]
Q2: What is the most common side reaction observed during the Wharton transposition of brominated cubane (B1203433) precursors?
The most frequently encountered side reaction is the formation of a debrominated allylic alcohol.[5][6] This byproduct arises from the reduction of the carbon-bromine bond under the reaction conditions.
Q3: Are there other potential side reactions to be aware of?
Yes, in addition to debromination, the Wharton reaction can sometimes lead to the reduction of the desired allylic alcohol product to the corresponding saturated aliphatic alcohol.[7] This is thought to occur via the in-situ formation of diimide from the oxidation of hydrazine (B178648).[7]
Q4: How can the formation of the debrominated side product be minimized?
The formation of the debrominated byproduct is highly dependent on the amount of hydrazine used.[5][6] Limiting the equivalents of hydrazine can significantly suppress debromination, although this may also slow down the reaction rate.[5] Optimized protocols suggest a careful balance of reagents and reaction time to achieve a good yield of the desired product.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant formation of debrominated allylic alcohol | Excess hydrazine hydrate (B1144303). | Reduce the number of equivalents of hydrazine hydrate used in the reaction. Careful optimization is required as this may slow down the reaction. |
| Low yield of the desired allylic alcohol | Incomplete reaction. | If you have already limited the hydrazine equivalents, an increase in reaction time or gentle heating may be necessary to drive the reaction to completion. The optimized reported conditions are 72 hours with gentle heating.[5] |
| Sub-optimal reaction conditions. | Ensure the use of an acidic resin in ethanol (B145695) as the solvent system, with gentle heating.[5] | |
| Formation of a saturated aliphatic alcohol | Presence of diimide from hydrazine oxidation. | Minimize excess hydrazine and consider carrying out the reaction under an inert atmosphere to reduce oxidation. |
| Reaction does not proceed or is very slow | Inactive reagents or catalyst. | Use fresh hydrazine hydrate and ensure the acidic resin is active. |
| Insufficient heating. | Apply gentle heating as specified in the optimized protocol.[5] |
Quantitative Data Summary
The following table summarizes the yield of the desired allylic alcohol under optimized conditions, which were developed to minimize the formation of the debrominated side product.
| Product | Yield | Reaction Conditions |
| Desired Allylic Alcohol | 51% | Epoxide, hydrazine, acidic resin, ethanol, gentle heating, 72 hours.[5] |
Note: While the original research mentions that the debrominated allylic alcohol was produced in "varying amounts" under different conditions, specific quantitative data for the side product yields under non-optimized conditions are not provided in the primary literature.
Experimental Protocols
Optimized Wharton Transposition for the Synthesis of 1,3-Disubstituted Cubane Precursor
This protocol is adapted from the supplementary information of Kazi et al., Chem. Commun., 2023, 59, 7971-7973.[1][3]
Materials:
-
Epoxide precursor (derived from the corresponding enone)
-
Hydrazine hydrate
-
Acidic resin (e.g., Amberlyst 15)
-
Ethanol (absolute)
Procedure:
-
To a solution of the epoxide in absolute ethanol, add the acidic resin.
-
Add a limited amount of hydrazine hydrate to the mixture. The exact stoichiometry should be carefully controlled to minimize debromination.
-
Heat the reaction mixture gently.
-
Stir the reaction for 72 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, filter off the acidic resin and wash it with ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired allylic alcohol.
Visualizations
Caption: Reaction pathway of the Wharton transposition for 1,3-disubstituted cubanes, highlighting the formation of the desired product and key side products.
Caption: A troubleshooting workflow for optimizing the Wharton transposition in the synthesis of 1,3-disubstituted cubanes.
References
- 1. Synthesis of a nanoscale Cu(ii)31-oxo-carboxylate cluster, and effect of Cu–oxo cluster size on visible-light absorption - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 5. A practical synthesis of 1,3-disubstituted cubane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical design of a dual-motor nanorotator composed of all-carboatomic cyclo[18]carbon and a figure-of-eight carbon hoop - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
"optimizing esterification conditions for dimethyl 1,3-cubanedicarboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the synthesis of dimethyl 1,3-cubanedicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing dimethyl 1,3-cubanedicarboxylate on a multigram scale?
A1: The most robust and scalable synthesis reported to date involves a multi-step sequence starting from a readily available enone intermediate, which was previously used for the 1,4-disubstituted isomer. The key steps include a Wharton transposition, a [2+2] photocycloaddition, two sequential Favorskii-type ring contractions, and a final acid-mediated esterification.[1][2] This approach has successfully enabled the production of dimethyl 1,3-cubanedicarboxylate on a multigram scale, a significant improvement from previous milligram-scale syntheses.[2]
Q2: Why is the cubane (B1203433) core so challenging to work with?
A2: The cubane core is a highly strained, non-natural cage motif.[1] This high strain energy makes it susceptible to degradation or rearrangement under harsh reaction conditions, such as elevated temperatures (>100°C).[3] Careful control of reaction parameters is crucial to prevent the formation of open-cage side products and preserve the integrity of the cubane skeleton.[1][3]
Q3: What are the key advantages of using flow chemistry for cubane derivative synthesis?
A3: Flow chemistry offers precise control over reaction parameters like temperature, pressure, and reaction time.[3] This is particularly beneficial for managing the high strain energy of the cubane core and preventing decomposition, which can lead to improved yields and purity.[3]
Q4: Can I use standard Fischer esterification for the final step?
A4: Yes, an acid-mediated esterification in methanol (B129727) is the final step in the established multi-step synthesis to yield dimethyl 1,3-cubanedicarboxylate.[2] This is a type of Fischer esterification. The reaction is typically performed after the formation of the 1,3-cubanedicarboxylic acid from the second Favorskii-type ring contraction.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Wharton transposition | - Debromination of the allylic alcohol intermediate. | - Limit the equivalents of hydrazine (B178648) used. This may slow the reaction, so gentle heating over a longer period (e.g., 72 hours) in the presence of an acidic resin is recommended.[1] |
| Decomposition during ketal deprotection | - Use of strong acids like sulfuric acid can lead to significant decomposition, especially on a larger scale. | - Employing trifluoroacetic acid for the deprotection of the ketal has been shown to avoid decomposition and simplify the aqueous extraction process.[2] |
| Formation of open-cage side products | - The Favorskii-type ring contraction can be sensitive, and incorrect conditions can lead to alternative reactions like the Haller-Bauer reaction. | - Perform two separate ring contraction reactions. The first under milder conditions (e.g., heating in aqueous sodium hydroxide) and the second under more forcing conditions.[2] |
| Low overall yield of dimethyl 1,3-cubanedicarboxylate | - Cumulative losses over a multi-step synthesis. - Suboptimal conditions in any of the key transformations. | - Optimize each step individually. For the final three steps (first ring contraction, deprotection, second ring contraction/esterification), a 52% overall yield has been reported as a significant improvement.[2] |
| Difficulty in purification | - Presence of closely-related side products. | - Careful execution of each reaction step to minimize side product formation is crucial. The final product, dimethyl 1,3-cubanedicarboxylate, is typically purified after the esterification step. |
Experimental Protocols
Key Synthetic Sequence for Dimethyl 1,3-Cubanedicarboxylate
This protocol is a summary of the multi-gram scale synthesis.
-
Wharton Transposition of Enone 9a to Enone 9b:
-
Epoxidation: Enone 9a undergoes nucleophilic epoxidation to yield epoxide 12.
-
Wharton Reaction: The epoxide 12 is treated with a limited amount of hydrazine in ethanol (B145695) with gentle heating in the presence of an acidic resin for 72 hours to furnish allylic alcohol 13.
-
Oxidation: Subsequent oxidation of the allylic alcohol 13 using Dess-Martin periodinane gives the desired enone 9b.[1]
-
-
[2+2] Photocycloaddition:
-
Enone 9b is irradiated at 300 nm in acetone, which acts as both the solvent and a triplet sensitizer. This reaction can be performed on a decagram scale and typically results in a quantitative yield of the cycloadduct 14 after solvent evaporation.[2]
-
-
Favorskii-Type Ring Contractions and Esterification:
-
First Ring Contraction: The cycloadduct 14 is heated in aqueous sodium hydroxide (B78521) to yield acid 15.
-
Ketal Deprotection: The ketal in acid 15 is deprotected by heating in trifluoroacetic acid.
-
Second Ring Contraction and Esterification: The crude product from the deprotection is subjected to more forcing conditions for the second ring contraction, followed by acid-mediated esterification in methanol to give the final product, dimethyl 1,3-cubanedicarboxylate (11).[2]
-
Visualizations
Caption: Synthetic workflow for dimethyl 1,3-cubanedicarboxylate.
Caption: Troubleshooting logic for synthesis optimization.
References
"preventing cage opening reactions in functionalized cubanes"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with functionalized cubanes. The focus is on preventing cage opening reactions and ensuring the stability of the cubane (B1203433) core during synthetic manipulations.
Troubleshooting Guide: Preventing Cubane Cage Opening
This guide addresses common issues encountered during the synthesis and handling of functionalized cubanes.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low or no yield in cross-coupling reactions (e.g., Suzuki, Stille, Negishi) with the appearance of unexpected byproducts. | Metal-catalyzed valence isomerization of the cubane cage to cuneane or cyclooctatetraene. Catalysts like palladium and nickel are known to facilitate these strain-releasing decomposition pathways.[1] | Switch to a copper-based catalyst system. Copper is known to undergo slower oxidative addition and more rapid reductive elimination, which is less likely to promote the unproductive valence bond isomerization pathway.[2][1] Consider using a photoredox/copper dual catalysis system for cross-coupling reactions.[2] |
| Decomposition of the cubane scaffold during C-H functionalization attempts. | High reaction temperatures or harsh reagents can overcome the kinetic stability of the cubane cage. The high reactivity of the C-C bonds can lead to decomposition under various reaction conditions.[3] | Employ milder reaction conditions. For C-H metalation, consider using a lithium base/alkyl zinc system at low temperatures (e.g., -78 °C to 0 °C) before subsequent reactions.[3] |
| Difficulty in achieving selective multi-functionalization of the cubane core. | The high C-H bond strength and potential for cage opening can make selective functionalization challenging.[4] | Utilize directing groups to enhance the acidity of specific C-H bonds and guide metalation. For example, an amide group can assist in the removal of an ortho-hydrogen atom. A cyano group can also activate the cubane nucleus.[5] |
| Unwanted side reactions or cage opening when working with highly activated cubanes. | The presence of certain functional groups can increase the strain or alter the electronic properties of the cubane cage, making it more susceptible to decomposition. | Carefully select protecting groups for sensitive functionalities. When possible, introduce activating groups late in the synthetic sequence. For post-synthetic modifications of caged compounds, ensure the functional units are compatible with the cage's stability.[6] |
| Failure to form the desired caged structure during synthesis, especially with bulky substituents. | Steric hindrance between bulky functional groups can prevent the proper assembly of the cage framework.[7] | If synthesizing a caged structure from precursors, consider the size of the functional groups. If cage formation fails, it may be necessary to use smaller or less sterically demanding substituents.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is the cubane cage prone to opening during certain reactions?
A1: The cubane cage is highly strained due to its 90-degree C-C-C bond angles, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon.[8] While kinetically stable due to a lack of readily available low-energy decomposition pathways, this high strain energy (161.5 kcal mol⁻¹) means it is thermodynamically unstable.[3][5] Certain reaction conditions, particularly those involving transition metal catalysts like palladium and nickel, can provide a pathway for the cage to isomerize into more stable structures like cuneane and cyclooctatetraene, thus releasing the inherent strain.[2][1]
Q2: What are the primary decomposition pathways for functionalized cubanes?
A2: The main decomposition mechanism is a metal-catalyzed valence isomerization. This can occur via oxidative insertion of the metal into a C-C bond of the cubane framework.[1] This leads to the formation of rearranged isomers such as cuneane and cyclooctatetraene.[2] The propensity for this decomposition is a significant hurdle in applying standard cross-coupling methodologies to cubane scaffolds.[1][9]
Q3: How do electron-withdrawing or directing groups affect cubane stability?
A3: Electron-withdrawing groups, such as a cyano group, can activate the cubane nucleus.[5] This activation can be beneficial for facilitating desired reactions like C-H functionalization. Amide groups can act as directing groups, stabilizing an intermediate lithiated cubane and facilitating the removal of an ortho-hydrogen, allowing for controlled substitution.[5] However, the impact on overall cage stability must be considered, as altering the electronic nature of the cage could potentially open new decomposition pathways under certain conditions.
Q4: Are there general guidelines for selecting catalysts for reactions involving cubanes?
A4: Yes. For cross-coupling reactions, it is advisable to avoid typical palladium and nickel catalysts, which are known to promote cage opening.[1] Copper-based catalysts are a better choice as they are less prone to the oxidative addition pathways that lead to decomposition.[2] Dual photoredox/copper catalysis has been shown to be effective for various cross-coupling reactions on the cubane scaffold.[2]
Q5: Can steric effects from bulky functional groups cause cage opening?
A5: While steric repulsion from bulky functional groups is more commonly a problem that prevents the formation of a cage structure in the first place, it can also contribute to instability.[7] Increased strain from sterically demanding substituents could potentially lower the activation energy for a decomposition pathway, although this is less documented than electronically-driven, metal-catalyzed cage opening.
Experimental Protocols
Protocol 1: General Procedure for Copper-Photoredox Catalyzed C-N Cross-Coupling of Cubane Carboxylic Acids
This protocol is adapted from methodologies developed for coupling cubanes while avoiding cage-opening reactions.[2]
-
Reaction Setup: In a nitrogen-filled glovebox, add the cubane carboxylic acid (1 equiv.), the amine coupling partner (1.5 equiv.), a suitable copper catalyst (e.g., copper(I) iodide, 10 mol%), a photocatalyst (e.g., an iridium-based catalyst, 2 mol%), and a base (e.g., cesium carbonate, 2 equiv.) to a dry reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or DMF) to the vial.
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a cooling fan. Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-cubyl amine.
Visualizations
Cubane Decomposition Pathway
Caption: Metal-catalyzed decomposition of a functionalized cubane.
Troubleshooting Workflow for Cubane Cross-Coupling
Caption: Decision workflow for troubleshooting low-yield cubane reactions.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. youtube.com [youtube.com]
- 3. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01909G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 6. Organic Cage Rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to not build a cage: endohedral functionalization of polyoxometalate-based metal–organic polyhedra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The curious case of cubane [berkeleysciencereview.com]
- 9. chemrxiv.org [chemrxiv.org]
"managing the skin irritant properties of cubane synthesis intermediates"
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing potential skin irritants encountered during the synthesis of cubane (B1203433) and its derivatives. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: Are cubane and its derivatives themselves skin irritants?
A1: The cubane core is generally considered to be biologically innocuous and not inherently toxic.[1] However, the functional groups attached to the cubane cage determine its overall toxicological profile. For instance, the Safety Data Sheet (SDS) for cubane-1,4-dicarboxylic acid indicates that it can cause skin irritation.[2] Therefore, all derivatives should be handled with care, assuming they are potential irritants until proven otherwise.
Q2: Which intermediates in the common cubane synthesis pathways are most likely to be skin irritants?
A2: Several intermediates and reagents used in established cubane syntheses, such as the Eaton and Chapman syntheses, belong to chemical classes known for their skin irritant or corrosive properties. These include:
-
α-halo ketones: The bromination of cyclopentanone (B42830) derivatives results in α-bromo ketones, which are a class of compounds known to be skin irritants.[3][4]
-
Brominating agents: Elemental bromine is corrosive and can cause severe chemical burns.[5][6] N-Bromosuccinimide (NBS) is also a known irritant.
-
Thionyl chloride: Used to convert carboxylic acids to acid chlorides, thionyl chloride is highly corrosive and can cause severe skin burns upon contact.[7][8][9]
-
Polycyclic hydrocarbons: Cubane and its precursors are polycyclic hydrocarbons. This class of compounds can induce skin toxicity, including dermatitis and hyperkeratosis.[10][11]
Q3: What are the initial signs of skin irritation from these intermediates?
A3: Initial signs of skin irritation can range from mild to severe and may include redness, itching, a burning sensation, and the formation of a rash or blisters.[6] In cases of exposure to corrosive substances like thionyl chloride or bromine, immediate and severe chemical burns can occur.[5][8]
Q4: What immediate actions should I take if I suspect skin contact with a potential irritant?
A4: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove any contaminated clothing while continuing to flush. It is crucial to seek prompt medical attention, especially after contact with corrosive substances.[9] Always have the Safety Data Sheet (SDS) for the specific chemical available to show to medical personnel.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem 1: I've developed a rash on my hands despite wearing gloves.
-
Possible Cause 1: Glove Permeation or Degradation. Not all glove materials offer the same level of protection against all chemicals. Some organic solvents or reactive intermediates can permeate or degrade certain types of gloves over time.
-
Solution: Consult a glove compatibility chart to ensure you are using the appropriate glove material (e.g., nitrile, neoprene) for the specific chemicals and solvents in your procedure. Always inspect gloves for any signs of degradation or punctures before use and change them frequently, especially during long procedures.[3]
-
-
Possible Cause 2: Contamination during Glove Removal. It is possible to inadvertently transfer chemicals from the outer surface of your gloves to your skin when removing them.
-
Solution: Practice proper glove removal techniques. Peel one glove off by grasping the cuff and turning it inside out. Then, with your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, again turning it inside out. Wash your hands thoroughly with soap and water after removing your gloves.[12]
-
Problem 2: I notice a strong, pungent odor and my skin feels irritated, even without direct contact.
-
Possible Cause: Volatile Fumes. Some reagents, particularly thionyl chloride, are volatile and release corrosive fumes that can irritate the skin, eyes, and respiratory tract.[7]
-
Solution: Always handle volatile and corrosive reagents in a certified chemical fume hood with a proper sash height.[12] Ensure the fume hood is functioning correctly and that the airflow is adequate. If you can smell the chemical, your engineering controls may be insufficient. In such cases, cease work and re-evaluate your safety procedures and the functionality of your equipment.
-
Problem 3: After quenching a reaction involving a brominated intermediate, my skin becomes red and itchy during workup.
-
Possible Cause: Residual Bromine or Irritating Byproducts. The workup procedure may not have fully neutralized the brominating agent, or byproducts from the reaction could be skin irritants.
-
Solution: Ensure the quenching step is complete. Using a reducing agent like sodium bisulfite or sodium thiosulfate (B1220275) solution can help neutralize any excess bromine.[4] Perform all steps of the workup, including extractions and washes, with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.
-
Data Presentation: Hazard Summary of Key Chemical Classes
The following table summarizes the known skin-related hazards for the classes of compounds commonly used as intermediates and reagents in cubane synthesis. Note that specific quantitative data for each intermediate is often unavailable; therefore, caution should be exercised based on the hazards of the chemical class.
| Chemical Class | Examples in Cubane Synthesis | Known Skin Hazards |
| α-Halo Ketones | Brominated cyclopentanone derivatives | Causes skin irritation; some are lachrymators.[3] |
| Brominating Agents | Elemental Bromine (Br₂), N-Bromosuccinimide (NBS) | Corrosive, causes severe skin burns and damage.[3][5] |
| Polycyclic Hydrocarbons | Cage-like intermediates, cubane itself | Can induce skin toxicity, dermatitis, and hyperkeratosis.[10][13] |
| Acid Halides | Cubane-1,4-dicarboxylic acid chloride | Corrosive, causes severe skin burns and eye damage.[7][8] |
| Ketones | Cyclopentanone | Causes skin irritation.[14][15] |
| Carboxylic Acids | Cubane-1,4-dicarboxylic acid | Causes skin irritation.[2] |
Experimental Protocols
Protocol 1: General Safe Handling of Potential Skin Irritants
This protocol outlines the minimum required procedures for handling any intermediate or reagent in cubane synthesis that is a known or suspected skin irritant.
-
Preparation and Planning:
-
Review the Safety Data Sheet (SDS) for all reagents and anticipated intermediates.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Prepare and label all necessary glassware and equipment in advance.
-
Locate the nearest safety shower and eyewash station.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, sodium bicarbonate for acid spills) readily accessible.[12]
-
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, long pants, and closed-toe shoes at all times.
-
Wear chemical safety goggles and, when handling highly corrosive materials like thionyl chloride, a face shield.[3]
-
Wear appropriate chemical-resistant gloves. Double-gloving is recommended when handling highly corrosive or easily permeable substances.[1]
-
-
Experimental Procedure:
-
Conduct all manipulations of potential irritants inside a chemical fume hood.[12]
-
When transferring liquids, do so slowly and carefully to avoid splashes.
-
Keep all containers tightly sealed when not in use.
-
-
Cleanup and Waste Disposal:
-
Decontaminate all glassware that has come into contact with hazardous materials.
-
Dispose of chemical waste in appropriately labeled containers according to your institution's guidelines. Do not pour waste down the drain.[12]
-
Properly remove and dispose of contaminated gloves.
-
Wash hands thoroughly with soap and water after completing the experiment.
-
Visualizations
Caption: General workflow for safely handling skin irritant intermediates.
Caption: Decision-making process in the event of accidental skin exposure.
References
- 1. ehs.providence.edu [ehs.providence.edu]
- 2. 1,4-CUBANEDICARBOXYLIC ACID SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. Bromide in Dermatology: Uses, Side Effects & Skin Reactions - Blog [kaya.in]
- 7. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. nj.gov [nj.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. The absorption of polycyclic aromatic hydrocarbons into the skin to elicit cutaneous inflammation: The establishment of structure-permeation and in silico-in vitro-in vivo relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Computational Modeling of Cubane-1,3-Dicarboxylic Acid Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of cubane-1,3-dicarboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the computational modeling of cubane (B1203433) systems challenging?
A1: The primary challenge lies in the molecule's significant ring strain. The cubic framework forces the C-C-C bond angles to approximately 90 degrees, a large deviation from the ideal tetrahedral angle of 109.5 degrees for sp³ hybridized carbon.[1] This high strain energy requires robust computational methods to accurately describe the electronic structure and predict reactivity without encountering issues like convergence failure.[2][3]
Q2: Which computational methods are most suitable for studying this compound?
A2: Density Functional Theory (DFT) is a widely used and powerful method for predicting the geometric and electronic properties of cubane derivatives.[1] For higher accuracy, especially for calculating properties like strain energy, wavefunction theory methods such as DLPNO-CCSD(T) are recommended.[1]
Q3: What specific DFT functionals and basis sets are recommended for these calculations?
A3: The choice depends on the property being investigated. A common and effective combination for geometry optimization and reaction pathway analysis is the B3LYP functional with a dispersion correction (e.g., D3BJ) and the 6-311+G(d,p) basis set.[4][5] For pKa predictions, the M06-2X functional combined with the SMD solvation model has shown high accuracy.[6]
Q4: How can I computationally predict the pKa values of this compound?
A4: The pKa is proportional to the Gibbs free energy of the deprotonation reaction in solution. This can be calculated using DFT, typically with an implicit solvation model like the Solvation Model based on Density (SMD).[6][7] The "adiabatic" calculation scheme, where geometries of both the protonated and deprotonated species are optimized in solution, is generally the most accurate approach.[6] Including a few explicit water molecules in the calculation can further improve accuracy.[8]
Q5: What software packages are commonly used for modeling cubane derivatives?
A5: Several quantum chemistry software packages are suitable. Commonly used programs include Gaussian[9], ORCA[10], and GAMESS[11]. These platforms provide the necessary tools for DFT and other advanced calculations.
Q6: Can computational models predict the thermal stability of this compound?
A6: Yes. While experimental data shows high thermal stability for similar cubane diacids (decomposition above 250 °C)[4][5], computational methods can provide deeper insights. By calculating Bond Dissociation Energies (BDEs) and mapping potential decomposition pathways, you can identify the most likely fragmentation routes and the energies required to initiate them.[12]
Troubleshooting Guides
Issue 1: Geometry Optimization Fails to Converge
-
Question: My geometry optimization for this compound is not converging. What could be the cause and how can I fix it?
-
Answer:
-
Probable Cause: The high strain of the cubane cage can lead to a very complex potential energy surface, making it difficult for standard optimization algorithms to find the minimum. An inadequate starting geometry or a poor initial Hessian can also cause convergence issues.
-
Troubleshooting Steps:
-
Improve Initial Geometry: Start with a more reasonable initial structure. You can build it using molecular mechanics first or find crystallographic data for a similar cubane derivative to use as a template.
-
Use a Smaller Basis Set First: Perform an initial optimization with a smaller, less computationally expensive basis set (e.g., 6-31G(d)) to get a good initial structure, then use that output for a final optimization with your desired larger basis set.
-
Calculate Initial Hessian: Force the program to calculate the initial Hessian (force constants) at the start of the optimization (e.g., Opt=CalcFC in Gaussian). This provides a more accurate initial search direction, though it increases initial computation time.
-
Change Optimization Algorithm: Try a different optimization algorithm. For example, switch to a Newton-Raphson based method (e.g., Opt=gdiis or Opt=ef in Gaussian) if the default is failing.
-
Use Redundant Coordinates: Ensure the optimization is being performed in redundant internal coordinates, which is the default in many modern programs and is generally more robust for complex systems.
-
-
Issue 2: Inaccurate Reaction Energy or Barrier Height Predictions
-
Question: The reaction energies I calculated for a reaction involving this compound do not match experimental findings. How can I improve my model's accuracy?
-
Answer:
-
Probable Cause: The chosen level of theory (functional/basis set) may be insufficient to accurately describe the electronic changes during the reaction. Solvent effects, if not included, can also have a significant impact, especially for reactions involving charged or polar species.
-
Troubleshooting Steps:
-
Use a More Robust Functional: If you are using a standard functional like B3LYP, consider switching to a more modern, range-separated hybrid functional (e.g., ωB97X-D) or a meta-GGA functional (e.g., M06-2X), which often provide better accuracy for kinetics.
-
Increase Basis Set Size: Ensure your basis set is adequate. A triple-zeta quality basis set with polarization and diffuse functions (e.g., 6-311+G(d,p) or a def2-TZVP) is generally recommended for accurate energy calculations.
-
Incorporate a Solvation Model: If the reaction occurs in solution, add an implicit solvation model (e.g., SMD or PCM). The energy difference between gas-phase and solution-phase calculations can be substantial.
-
Perform Single-Point Energy Correction: For the highest accuracy, you can perform a geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP-D3BJ/6-311+G(d,p)) and then run a more accurate single-point energy calculation on the optimized geometries using a higher level of theory, such as DLPNO-CCSD(T) with a larger basis set.
-
-
Data Presentation
Table 1: Recommended Computational Methods for Specific Tasks
| Task / Property | Recommended DFT Functional | Recommended Basis Set | Solvation Model | Software Example |
| Geometry Optimization | B3LYP-D3BJ[4] | 6-311+G(d,p)[4] | Optional (Gas Phase) | Gaussian, ORCA |
| Reaction Pathways | B3LYP-D3BJ[4] | 6-311+G(d,p)[4] | SMD or PCM | Gaussian, ORCA |
| Strain Energy | Wavefunction Theory (DLPNO-CCSD(T))[1] | cc-PVQZ[1] | Gas Phase | ORCA |
| pKa Prediction | M06-2X[6] | 6-311+G(d,p) | SMD[6] | Gaussian |
| Thermal Stability (BDE) | B3LYP or M06-2X | 6-311+G(d,p) | Gas Phase | Gaussian, GAMESS |
Table 2: Experimental vs. Calculated Properties of Related Cubane Dicarboxylic Acids
Note: Data for the 1,3-isomer is limited; data from the closely related 1,4-isomer is provided for reference.
| Compound | Property | Experimental Value | Computational Method (for reference) | Calculated Value (Reference) |
| Monochloro-cubane-1,4-dicarboxylic acid | pKa1, pKa2 | 3.17 ± 0.04, 4.09 ± 0.05[4][13] | M06-2X/SMD | (Requires specific calculation) |
| Dichloro-cubane-1,4-dicarboxylic acid | pKa1, pKa2 | ~2.71 ± 0.05, ~3.75 ± 0.05[4][13] | M06-2X/SMD | (Requires specific calculation) |
| Parent cubane-1,4-dicarboxylic acid | Thermal Stability | Decomposes > 250 °C[4] | DFT (BDE calculation) | (Requires specific calculation) |
| Monochloro-cubane-1,4-dicarboxylic acid | Relative Strain Energy | N/A | DLPNO-CCSD(T)/cc-PVQZ | +1.47 kcal/mol (vs. parent)[1] |
| Dichloro-cubane-1,4-dicarboxylic acid | Relative Strain Energy | N/A | DLPNO-CCSD(T)/cc-PVQZ | up to +5.28 kcal/mol (vs. parent)[1] |
Experimental Protocols
Protocol 1: DFT Geometry Optimization and Frequency Analysis
-
Structure Input: Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw). Perform an initial rough geometry optimization using molecular mechanics (e.g., MMFF94).
-
Input File Creation: Create an input file for your chosen software (e.g., Gaussian).
-
Route Section: Specify the level of theory, basis set, and job type. Example: #p B3LYP-D3BJ/6-311+G(d,p) Opt Freq.
-
Charge and Multiplicity: Specify the molecule's charge (0 for the neutral acid) and spin multiplicity (1 for a singlet state).
-
Coordinates: Paste the coordinates from your molecular editor.
-
-
Execution: Submit the calculation to the computational server.
-
Analysis:
-
Convergence: Check the output file to confirm that the optimization has converged successfully.
-
Imaginary Frequencies: Verify the results of the frequency calculation. A true energy minimum should have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point or a failed optimization.
-
Output: The final, optimized coordinates and the calculated thermochemical data (enthalpy, Gibbs free energy) are available in the output file.
-
Protocol 2: Predicting pKa using the Adiabatic Scheme
-
Optimize Acid (HA): Perform a full geometry optimization and frequency calculation for the neutral this compound in solution using the SMD model. Example route: #p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Water) Opt Freq. Extract the Gibbs free energy, G(HA).
-
Optimize Conjugate Base (A⁻): Perform a full geometry optimization and frequency calculation for the corresponding carboxylate anion (charge=-1). Example route: #p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Water) Opt Freq. Extract the Gibbs free energy, G(A⁻).
-
Calculate ΔG_solv: The Gibbs free energy of the reaction in solution is calculated as: ΔG_solv = G(A⁻) + G(H⁺) - G(HA)
-
The value for G(H⁺), the Gibbs free energy of a proton in water, is a well-established literature value (e.g., -270.3 kcal/mol is a commonly used value, but should be verified for the specific theoretical method).
-
-
Calculate pKa: Use the following formula: pKa = ΔG_solv / (2.303 * R * T)
-
Where R is the gas constant and T is the temperature (usually 298.15 K).
-
Mandatory Visualizations
Caption: A standard workflow for computational chemistry experiments.
Caption: Decision tree for selecting a computational method.
References
- 1. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 2. Modeling ring puckering in strained systems: application to 3,6-anhydroglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 8. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ORCA - FACCTs [faccts.de]
- 11. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"1H NMR and 13C NMR analysis of cubane-1,3-dicarboxylic acid"
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Cubane-1,3-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of novel molecular scaffolds is paramount. This compound, a rigid, strained cage compound, presents a unique three-dimensional structure that is of significant interest in medicinal chemistry and materials science. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic analysis of this compound, supported by experimental data and protocols.
¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
The ¹H NMR spectrum reveals the chemical environment of the protons on the cubane (B1203433) cage and the carboxylic acid groups.[1] The ¹³C NMR spectrum distinguishes the different carbon environments, including the carboxylic acid carbons and the unique sp³-hybridized carbons of the cubane core.[1] The bridgehead carbons of the cubane cage are typically observed around δ ~85 ppm.[1]
Herein, we present the ¹H and ¹³C NMR spectral data for this compound in deuterated dimethyl sulfoxide (B87167) (d6-DMSO).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 12.40 | s (singlet) | 2H, -COOH |
| 4.29 - 4.26 | m (multiplet) | 2H, Cubane CH |
| 4.11 | app. septet | 2H, Cubane CH |
| 3.91 | app. q | 2H, Cubane CH |
Source: The Royal Society of Chemistry[2]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 172.1 | C=O |
| 52.8 | Cubane CH |
| 50.2 | Cubane CH |
| 48.9 | Cubane CH |
| 41.7 | Cubane C-COOH |
Source: The Royal Society of Chemistry[2]
Comparison with an Isomeric Alternative: Cubane-1,4-dicarboxylic Acid
A common isomer used in comparative studies is cubane-1,4-dicarboxylic acid. While possessing the same molecular formula, the different substitution pattern leads to distinct NMR spectra.
Table 3: ¹H and ¹³C NMR Data for Cubane-1,4-dicarboxylic Acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| ¹H | 12.35 | s (singlet) | DMSO-d₆ |
| ¹H | 4.11 | s (singlet) | DMSO-d₆ |
| ¹³C | 172.4 | - | DMSO-d₆ |
| ¹³C | 55.5 | - | DMSO-d₆ |
| ¹³C | 46.0 | - | DMSO-d₆ |
Source: National Institutes of Health[3]
The simpler singlet signals in both the ¹H and ¹³C NMR spectra of the 1,4-isomer reflect its higher symmetry compared to the 1,3-isomer.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker AVANCE III 400 or Bruker Neo 400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[2]
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (d6-DMSO).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.[2]
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6-7 ppm.
-
Referencing: The residual solvent peak of DMSO-d₆ is used as the internal reference (δ = 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K.[2]
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ¹³C and potential long relaxation times of the quaternary carbons.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of approximately 250 ppm, centered around 100-120 ppm.
-
Referencing: The solvent peak of DMSO-d₆ is used as the internal reference (δ = 39.52 ppm).
Data Processing and Analysis Workflow
The logical flow of acquiring and interpreting NMR data for this compound can be visualized as follows:
References
A Comparative Analysis of Cubane-1,3-dicarboxamide and Isophthalamide Crystal Structures
A detailed X-ray diffraction analysis reveals distinct structural and conformational differences between the rigid cubane-1,3-dicarboxamide framework and its more flexible isophthalamide (B1672271) analogue. These insights are critical for researchers and professionals in drug development and materials science, where precise molecular geometry governs function.
This guide provides a comparative overview of the crystal structures of a complex cubane-1,3-dicarboxamide-containing[1]rotaxane and a simple N,N'-diethylisophthalamide. By examining key crystallographic parameters, this report highlights the unique structural contributions of the cubane (B1203433) core, offering valuable data for the design of novel molecular architectures. The geometric relationship between 1,3-disubstituted cubanes and isophthalic acid derivatives has spurred their exploration as bioisosteres in medicinal chemistry and as building blocks in supramolecular chemistry.
Comparative Crystallographic Data
The following tables summarize the key crystallographic data for a[1]rotaxane containing a cubane-1,3-dicarboxamide macrocycle and for N,N'-diethylisophthalamide. The data for the cubane-containing rotaxane is derived from the work of Barlow et al. (2024), who reported the first examples of cubane-containing interlocked molecules.
Table 1: Crystallographic Data for a Cubane-1,3-dicarboxamide-containing[1]Rotaxane
| Parameter | [1]Rotaxane (CCDC 2335982) |
| Empirical Formula | C H Cl N O |
| Formula Weight | 1417.34 |
| Temperature | 100.0 K |
| Wavelength | 1.54184 Å |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| Unit Cell Dimensions | a = 22.1773(3) Åb = 20.9754(3) Åc = 15.2190(2) Åα = 90°β = 90°γ = 90° |
| Volume | 7083.3(2) Å |
| Z | 4 |
| Density (calculated) | 1.329 Mg/m |
| Absorption Coefficient | 4.120 mm |
| F(000) | 2920.0 |
| Crystal Size | 0.1 x 0.05 x 0.05 mm |
| Theta range for data collection | 4.162 to 76.095° |
| Index ranges | -27<=h<=27, -25<=k<=25, -18<=l<=18 |
| Reflections collected | 52588 |
| Independent reflections | 7192 [R(int) = 0.0485] |
| Completeness to theta = 67.679° | 99.8 % |
| Data / restraints / parameters | 7192 / 0 / 416 |
| Goodness-of-fit on F | 1.051 |
| Final R indices [I>2sigma(I)] | R1 = 0.0410, wR2 = 0.1051 |
| R indices (all data) | R1 = 0.0434, wR2 = 0.1072 |
| Largest diff. peak and hole | 0.54 and -0.52 e.Å |
Table 2: Crystallographic Data for N,N'-diethylisophthalamide
| Parameter | N,N'-diethylisophthalamide (CCDC 1908059) |
| Empirical Formula | C H N O |
| Formula Weight | 220.27 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| Unit Cell Dimensions | a = 11.235(2) Åb = 8.841(2) Åc = 14.881(3) Åα = 90°β = 108.57(1)°γ = 90° |
| Volume | 1400.0(5) Å |
| Z | 4 |
| Density (calculated) | 1.045 Mg/m |
| Absorption Coefficient | 0.071 mm |
| F(000) | 472 |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.53 to 25.00° |
| Index ranges | -13<=h<=13, -10<=k<=10, -17<=l<=17 |
| Reflections collected | 10034 |
| Independent reflections | 2465 [R(int) = 0.0353] |
| Completeness to theta = 25.00° | 99.8 % |
| Data / restraints / parameters | 2465 / 0 / 149 |
| Goodness-of-fit on F | 1.036 |
| Final R indices [I>2sigma(I)] | R1 = 0.0469, wR2 = 0.1188 |
| R indices (all data) | R1 = 0.0625, wR2 = 0.1306 |
| Largest diff. peak and hole | 0.211 and -0.181 e.Å |
Experimental Protocols
The methodologies employed for the X-ray diffraction analysis of the cubane-containing rotaxane and N,N'-diethylisophthalamide are representative of standard procedures for small molecule crystallography.
Synthesis and Crystallization
Cubane-1,3-dicarboxamide-containing[1]Rotaxane: The synthesis of the[1]rotaxane containing the cubane-1,3-dicarboxamide macrocycle was achieved through a hydrogen bond-templated clipping reaction. Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the purified compound in a mixture of chloroform (B151607) and methanol.
N,N'-diethylisophthalamide: This compound is typically synthesized by the condensation of isophthaloyl chloride with two equivalents of ethylamine. High-quality single crystals for X-ray diffraction can be obtained by slow evaporation from a suitable solvent such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane.
X-ray Data Collection and Structure Refinement
For both compounds, a suitable single crystal was selected and mounted on a diffractometer. The crystals were cooled to a low temperature (100-150 K) to minimize thermal vibrations. Data were collected using monochromatic X-ray radiation (Cu Kα for the cubane rotaxane and Mo Kα for the isophthalamide). A series of diffraction images were collected as the crystal was rotated.
The collected data were processed to determine the unit cell parameters and space group. The crystal structures were solved using direct methods and refined using full-matrix least-squares techniques. This process refines the atomic positions, and thermal parameters to best fit the experimental diffraction data.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray diffraction analysis of the cubane-1,3-dicarboxamide and isophthalamide crystal structures.
Caption: Workflow for X-ray diffraction analysis of cubane and isophthalamide derivatives.
Structural Comparison and Insights
A direct comparison of the bond lengths and angles within the cubane-1,3-dicarboxamide moiety of the complex rotaxane and the N,N'-diethylisophthalamide reveals the distinct geometric constraints imposed by the cubane core. The C-C-C bond angles within the cubane cage are necessarily close to 90°, a significant deviation from the ~120° angles of the benzene (B151609) ring in the isophthalamide. This rigid, strained geometry of the cubane scaffold provides a fixed orientation for the 1,3-dicarboxamide substituents, which contrasts with the greater conformational flexibility of the isophthalamide derivative. These fundamental structural differences are key to understanding the divergent properties and applications of these two important molecular building blocks.
References
A Comparative Guide to Cubane-1,3-dicarboxylic Acid and Isophthalic Acid for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties, synthesis, and applications of cubane-1,3-dicarboxylic acid and its aromatic analogue, isophthalic acid, providing key data for material scientists and medicinal chemists.
This guide offers a comprehensive comparison of this compound and isophthalic acid, two dicarboxylic acids with distinct structural frameworks. While isophthalic acid is a well-established component in the polymer industry, the unique, strained, three-dimensional structure of this compound presents novel opportunities in materials science and drug design. This document provides a side-by-side look at their properties, supported by experimental data, to assist researchers in selecting the appropriate building block for their specific applications.
At a Glance: Key Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound and isophthalic acid is presented below. These values are critical for understanding the behavior of these molecules in various chemical and biological systems.
| Property | This compound | Isophthalic Acid |
| Chemical Structure | A rigid, saturated, cubic cage with carboxylic acid groups at the 1 and 3 positions. | A planar aromatic ring with carboxylic acid groups in a meta-arrangement. |
| Molecular Formula | C₁₀H₈O₄ | C₈H₆O₄ |
| Molecular Weight | 192.17 g/mol [1] | 166.13 g/mol |
| CAS Number | 5604-95-5[1][2] | 121-91-5 |
| Melting Point | Not reported, but the 1,4-isomer melts at 224 °C.[3] Cubane (B1203433) derivatives are known for high thermal stability, with decomposition often occurring above 200-250 °C.[4] | 345-348 °C (sublimes) |
| Solubility in Water | Expected to be low, similar to other cubane dicarboxylic acids. | 0.12 g/100 mL at 25 °C |
| pKa₁ | Estimated to be in the range of 3-4, based on data for chlorinated cubane-1,4-dicarboxylic acids. | 3.54 (at 25 °C) |
| pKa₂ | Estimated to be in the range of 4-5, based on data for chlorinated cubane-1,4-dicarboxylic acids. | 4.6 |
Structural and Logical Relationships
The fundamental difference in the core structure of these two molecules dictates their potential applications. Isophthalic acid's planar aromatic ring allows for π-stacking interactions and leads to rigid, planar polymers. In contrast, the 3D structure of this compound provides a non-planar, rigid scaffold.
Performance Comparison in Material Applications
The distinct geometries of this compound and isophthalic acid lead to significant differences in the properties of the materials synthesized from them.
Polymers: Polyamides derived from cubane-1,4-dicarboxylic acid have been synthesized and characterized.[5] These polymers exhibit high thermal stability, with decomposition temperatures often exceeding 200 °C, a characteristic attributed to the robust cubane cage.[4][5] In contrast, polymers derived from isophthalic acid, such as those used in PET, are known for their excellent mechanical strength and formability. The incorporation of isophthalic acid in polyesters can lower the melting point and reduce crystallinity compared to terephthalic acid-based polyesters.
Metal-Organic Frameworks (MOFs): The rigid and non-planar nature of the cubane cage makes it an intriguing building block for MOFs. A MOF synthesized from cubane-1,4-dicarboxylic acid, designated CUB-5, is isoreticular to the well-known MOF-5 (made with terephthalic acid) but features an aliphatic pore environment.[6] This leads to unique adsorption properties, with CUB-5 showing high selectivity for benzene (B151609).[6] MOFs constructed from isophthalic acid and its derivatives have also been extensively studied, exhibiting diverse topologies and applications in catalysis and gas separation.[7] The choice between the two acids allows for tuning of the pore environment from aromatic to aliphatic, which can significantly impact the MOF's performance in specific applications.
Experimental Protocols
Detailed methodologies for the synthesis and purification of these dicarboxylic acids are crucial for their application in research and development.
Synthesis of this compound
A key step in accessing 1,3-disubstituted cubanes is the Wharton transposition of an enone intermediate, which allows for the synthesis of the requisite precursor for the Favorskii rearrangement that yields the 1,3-dicarboxylic acid.
Purification of Isophthalic Acid by Recrystallization
Crude isophthalic acid can be purified by recrystallization to obtain a high-purity product suitable for polymerization and other applications.
Materials:
-
Crude isophthalic acid
-
Solvent (e.g., water, acetic acid, or N-methylpyrrolidone)[9]
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude isophthalic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid.[10] Add more solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.
Conclusion
This compound and isophthalic acid offer distinct advantages depending on the desired application. Isophthalic acid is a readily available, cost-effective building block for producing robust, planar polymers with a long history of industrial use. This compound, while more challenging to synthesize, provides a unique three-dimensional, non-planar scaffold that opens up new possibilities in the design of advanced materials and pharmaceuticals. Its use as a bioisostere for the benzene ring is a particularly promising area of research in drug development. The choice between these two molecules will ultimately depend on the specific structural and functional requirements of the target application.
References
- 1. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1,4-立方烷二羧酸 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Cubane - Wikipedia [en.wikipedia.org]
- 9. US4350828A - Crystallization of isophthalic acid - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
A Researcher's Guide to DFT Calculations for Determining the Strain Energy of Cubane Derivatives
For researchers and professionals in drug development and materials science, understanding the inherent strain within complex molecules is paramount for predicting their stability, reactivity, and energetic properties. Cubane (B1203433) and its derivatives, with their unique cage structure and high strain energy, are of significant interest as high-energy-density materials and novel pharmaceutical scaffolds. Density Functional Theory (DFT) has emerged as a powerful computational tool for quantifying the strain energy of these challenging systems. This guide provides an objective comparison of DFT methods for this purpose, supported by computational data and detailed methodologies.
Performance of DFT Functionals in Strain Energy Prediction
The choice of DFT functional is critical for accurately calculating the strain energy of highly strained molecules like cubane. Below is a comparison of various computational methods for the parent cubane molecule, highlighting the performance of a modern meta-GGA hybrid functional (M06-2X) against high-level ab initio methods and experimental values.
Table 1: Calculated Strain Energy of Cubane using Various Theoretical Methods
| Method/Functional | Basis Set | Calculated Strain Energy (kcal/mol) | Reference |
| High-Level Ab Initio Methods | |||
| W1BD | - | 157.5 | [Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules] |
| G-4 | - | 157.5 | [Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules] |
| CBS-APNO | - | 157.5 | [Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules] |
| CBS-QB3 | - | 155.9 | [Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules] |
| DFT Functionals | |||
| M06-2X | 6-31+G(2df,p) | 158.4 | [Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Application to 66 Molecules] |
| B3LYP | 6-31G* | 169.13 | [Strain energies of cubane derivatives with different substituent groups] |
| Experimental Value | |||
| - | - | ~166 | [High energy derivatives of Cubane] |
Note: The high-level ab initio methods are generally considered to provide benchmark-quality data.
Impact of Substitution on Cubane Strain Energy: A B3LYP/6-31G* Study
A systematic study by Fan et al. utilized the B3LYP functional with the 6-31G* basis set to investigate the effect of various substituents on the strain energy of the cubane cage. The following tables summarize their findings for nitro, difluoroamino, nitrato, and azido (B1232118) derivatives.[1][2]
Table 2: Strain Energies (SE) of Polynitrocubanes and Polydifluoroaminocubanes (kcal/mol) [1][2]
| No. of Substituents (m) | Substituent | Isodesmic Reaction SE | Homodesmotic Reaction SE |
| 1 | -NO₂ | 169.65 | 169.13 |
| 2 | -NO₂ | 170.16 | 169.64 |
| 3 | -NO₂ | 171.49 | 170.97 |
| 4 | -NO₂ | 173.66 | 173.14 |
| 5 | -NO₂ | 191.13 | 190.62 |
| 6 | -NO₂ | 212.75 | 212.23 |
| 7 | -NO₂ | 235.37 | 234.85 |
| 8 | -NO₂ | 257.20 | 256.68 |
| 1 | -NF₂ | 168.99 | 168.47 |
| 2 | -NF₂ | 169.82 | 169.30 |
| 3 | -NF₂ | 171.12 | 170.60 |
| 4 | -NF₂ | 173.15 | 172.63 |
| 5 | -NF₂ | 185.04 | 184.52 |
| 6 | -NF₂ | 200.70 | 200.18 |
| 7 | -NF₂ | 217.18 | 216.66 |
| 8 | -NF₂ | 233.72 | 233.20 |
Table 3: Strain Energies (SE) of Polynitratocubanes and Polyazidocubanes (kcal/mol) [1][2]
| No. of Substituents (m) | Substituent | Isodesmotic Reaction SE | Homodesmotic Reaction SE |
| 1 | -ONO₂ | 168.79 | 168.27 |
| 2 | -ONO₂ | 168.04 | 167.52 |
| 3 | -ONO₂ | 168.45 | 167.93 |
| 4 | -ONO₂ | 170.16 | 169.64 |
| 5 | -ONO₂ | 179.80 | 179.28 |
| 6 | -ONO₂ | 192.51 | 191.99 |
| 7 | -ONO₂ | 206.13 | 205.61 |
| 8 | -ONO₂ | 220.18 | 219.66 |
| 1 | -N₃ | 168.46 | 167.94 |
| 2 | -N₃ | 167.95 | 167.43 |
| 3 | -N₃ | 167.44 | 166.92 |
| 4 | -N₃ | 166.93 | 166.41 |
| 5 | -N₃ | 166.42 | 165.90 |
| 6 | -N₃ | 166.44 | 165.92 |
| 7 | -N₃ | 166.46 | 165.94 |
| 8 | -N₃ | 166.48 | 165.96 |
The data indicate that nitro and difluoroamino groups generally increase the strain energy of the cubane skeleton, particularly with higher degrees of substitution.[1][2] In contrast, the azido group appears to have a minimal effect on the strain energy.[1][2]
Experimental and Computational Protocols
The determination of strain energy through DFT calculations relies on the use of isodesmic and homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which facilitates the cancellation of systematic errors in the calculations.
General Computational Workflow
The following diagram illustrates the typical workflow for calculating the strain energy of a cubane derivative using DFT.
References
"comparative study of cubane-1,4-dicarboxylic acid and cubane-1,3-dicarboxylic acid in MOFs"
A Comparative Guide to Cubane-1,4-dicarboxylic Acid and Cubane-1,3-dicarboxylic Acid in Metal-Organic Frameworks
The rigid, three-dimensional structure of the cubane (B1203433) core makes it an intriguing building block for the design of metal-organic frameworks (MOFs). The distinct geometries of its dicarboxylic acid derivatives, cubane-1,4-dicarboxylic acid and this compound, are expected to give rise to MOFs with unique structural and functional properties. This guide provides a comparative analysis of these two linkers in the context of MOF synthesis and performance, based on available experimental data and theoretical considerations.
Structural and Performance Comparison
Direct experimental comparison between MOFs synthesized from cubane-1,4-dicarboxylic acid and this compound is challenging due to the limited research on the latter in porous framework materials. However, extensive studies on the 1,4-isomer and the known geometry of the 1,3-isomer allow for a detailed analysis and prediction of their respective behaviors in MOF synthesis.
Cubane-1,4-dicarboxylic acid has been successfully employed to synthesize robust, porous MOFs. A notable example is a MOF-5 analogue, which demonstrates the potential of this linker to create materials with high porosity and significant gas storage capabilities.[1][2] Another prominent example is CUB-5, a framework that is isoreticular with MOF-5 and exhibits potential for applications in benzene (B151609) separation. The linear disposition of the carboxylic acid groups in the 1,4-isomer facilitates the formation of extended, three-dimensional networks with predictable topologies.
This compound , in contrast, has primarily been explored in the realm of supramolecular chemistry, where its angular geometry is utilized to create mechanically interlocked molecules such as catenanes and rotaxanes.[3][4][5] Its use as a linker in the synthesis of porous MOFs is not yet well-documented in publicly available literature. The geometric relationship between 1,3-disubstituted cubanes and isophthalic acid derivatives suggests that it would act as a bent or angular linker, leading to different framework topologies compared to its linear 1,4-counterpart.[3]
The following table summarizes the known experimental data for a MOF synthesized with cubane-1,4-dicarboxylic acid and provides a prospective outlook for a hypothetical MOF based on this compound.
| Property | Cubane-1,4-dicarboxylic Acid MOF (MOF-5 Analogue) | This compound MOF (Hypothetical) |
| Linker Geometry | Linear | Angular |
| Resulting MOF Topology | Typically extended, high-symmetry 3D networks (e.g., pcu topology)[1][2] | Potentially more complex, lower-symmetry networks; may favor cage-like structures or interpenetrated frameworks. |
| BET Surface Area | High (e.g., 3160 m²/g)[1][2] | Expected to be variable, potentially lower than the 1,4-isomer due to the possibility of denser packing or interpenetration. |
| Pore Volume | High | Dependent on the resulting topology and potential for interpenetration. |
| Gas Adsorption | High capacity for hydrogen uptake demonstrated.[1][2] | Potentially selective adsorption of specific guests due to a more intricate pore geometry. |
| Thermal Stability | High, with decomposition temperatures often comparable to other robust MOFs (e.g., stable up to 400°C or higher).[6] | Dependent on the metal-carboxylate bond strength and overall framework architecture. |
| Chemical Stability | Generally good, influenced by the choice of metal cluster.[7] | Expected to be similar to other carboxylate-based MOFs, with stability dependent on the metal node. |
Experimental Protocols
Synthesis of Basic Zinc Cubane-1,4-dicarboxylate (MOF-5 Analogue) [2]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Cubane-1,4-dicarboxylic acid
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of zinc nitrate hexahydrate and cubane-1,4-dicarboxylic acid in DMF is prepared in a Teflon-lined autoclave.
-
The mixture is heated under solvothermal conditions.
-
After cooling, the resulting crystals are collected.
-
The crystals are washed with fresh DMF to remove unreacted starting materials.
-
Solvent exchange with a volatile solvent like chloroform is performed to facilitate activation.
-
The MOF is activated by heating under vacuum to remove the solvent molecules from the pores.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the BET surface area and pore volume.
Visualizing the Synthesis and Structural Differences
The following diagrams illustrate the general workflow for MOF synthesis and the key structural differences between the two isomers and their impact on the resulting MOF architecture.
Caption: General workflow for the solvothermal synthesis and characterization of a Metal-Organic Framework.
Caption: Impact of linker isomer geometry on the resulting MOF architecture and properties.
Conclusion and Future Outlook
Cubane-1,4-dicarboxylic acid has proven to be a valuable linker for constructing highly porous and robust MOFs with potential applications in gas storage and separation. Its linear geometry leads to predictable and stable framework structures. In contrast, the potential of this compound in the field of porous MOFs remains largely unexplored. Based on its angular geometry, it is anticipated that this linker will produce MOFs with distinct topologies and potentially novel properties, such as selective guest binding sites within more complex pore environments.
Future research should focus on the systematic synthesis and characterization of MOFs using this compound to enable a direct experimental comparison with their 1,4-counterparts. Such studies would provide valuable insights into how the subtle change in the substitution pattern of the cubane core can be used to fine-tune the structure and function of MOFs for targeted applications in areas such as catalysis, sensing, and drug delivery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 4. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. dincagroup.mit.edu [dincagroup.mit.edu]
Validating Interlocked Structure Formation: A Comparative Guide to ¹H-¹H ROESY NMR and Alternative Methods
For researchers, scientists, and drug development professionals, the precise confirmation of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes is paramount. This guide provides a comprehensive comparison of ¹H-¹H Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR with other key validation techniques, supported by experimental data and detailed protocols to aid in the unambiguous characterization of these complex architectures.
The formation of a mechanical bond is a pivotal step in the synthesis of interlocked structures. Validating that the constituent parts are indeed physically threaded and not merely co-dissolved is a critical analytical challenge. ¹H-¹H ROESY NMR has emerged as a powerful, non-destructive technique for this purpose, particularly for the medium-sized molecules often encountered in this field.
¹H-¹H ROESY NMR: A Window into Spatial Proximity
ROESY is a two-dimensional NMR technique that detects through-space correlations between protons that are in close proximity, typically within 5 Å.[1] Unlike its counterpart, Nuclear Overhauser Effect Spectroscopy (NOESY), the ROESY experiment is effective for a broader range of molecular sizes. For medium-sized molecules (molecular weight ~700–1200 Da), the NOE signal can be close to zero, rendering NOESY ineffective.[1][2] ROESY, however, provides reliable positive cross-peaks for molecules in this range, making it the preferred method for many interlocked systems.[1] The presence of intermolecular ROESY cross-peaks between protons on the different components of a rotaxane or catenane provides direct evidence of their interlocked nature.
Comparative Analysis of Validation Techniques
While ¹H-¹H ROESY NMR is a cornerstone for validating interlocked structures in solution, a multi-faceted approach employing complementary techniques provides the most robust evidence. The table below compares ¹H-¹H ROESY with other common validation methods.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H-¹H ROESY NMR | Detects through-space dipolar couplings between protons.[3] | Provides information about the spatial proximity of protons on different components of the interlocked structure in solution.[3] | Non-destructive; provides information on solution-state conformation and dynamics; effective for medium-sized molecules where NOESY fails.[1][2] | Can be complex to interpret for highly dynamic or symmetric systems; requires soluble samples. |
| ¹H-¹H NOESY NMR | Detects through-space dipolar couplings between protons.[1] | Similar to ROESY, provides information on spatial proximity.[1] | Well-established technique; can provide quantitative distance information for small and large molecules.[4] | Signal intensity can be near zero for medium-sized molecules, leading to false negatives.[1][2] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the mass of the intact interlocked molecule, distinguishing it from its individual components. | High sensitivity; provides unambiguous confirmation of the molecular weight of the entire assembly. | Does not provide information about the interlocked nature, only the mass; fragmentation may not always be informative. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides a precise three-dimensional structure of the molecule in the solid state, including the interlocked arrangement.[5] | Unambiguous proof of the interlocked architecture; provides detailed bond lengths and angles.[5] | Requires the growth of high-quality single crystals, which can be challenging; the solid-state structure may not represent the solution-state conformation.[5] |
Experimental Protocols
¹H-¹H ROESY NMR Spectroscopy
A detailed protocol for acquiring and processing ¹H-¹H ROESY NMR data is crucial for obtaining high-quality, interpretable results.
1. Sample Preparation:
-
Concentration: Prepare a solution of the interlocked molecule at a concentration of 5-25 mg in 0.5-0.7 mL of a deuterated solvent.
-
Solvent: Choose a solvent in which the compound is highly soluble and that does not have signals overlapping with key resonances of the molecule.
-
Purity: Ensure the sample is free of particulate matter by filtering it through a glass wool plug into the NMR tube.
-
Degassing: For quantitative measurements, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the Overhauser effect. This can be achieved through several freeze-pump-thaw cycles.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Experiment: Select a 2D ROESY pulse sequence (e.g., roesyph on Bruker instruments).[6]
-
Key Parameters:
-
Mixing Time (p15): This is a critical parameter. For medium-sized molecules like many rotaxanes, a mixing time in the range of 200-500 ms (B15284909) is a good starting point.[7][8] Optimization may be required.
-
Spectral Width (sw): Set the spectral width to encompass all proton signals of interest.
-
Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.
-
Time Domain (td): Typically set to 1K-2K points in the direct dimension (F2) and 128-256 increments in the indirect dimension (F1).[6]
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform in both dimensions (xfb on Bruker systems).[6]
-
Phasing: Carefully phase the spectrum to ensure correct peak shapes. For ROESY spectra of medium-sized molecules, the cross-peaks should have the opposite phase to the diagonal peaks.[1]
-
Baseline Correction: Apply baseline correction to obtain a flat baseline for accurate integration.
4. Data Interpretation:
-
The key diagnostic feature is the presence of cross-peaks between protons that are on different components of the assembly (e.g., between the axle and the macrocycle in a rotaxane). These correlations are only possible if the components are held in close proximity by the mechanical bond.
Visualization of Validation Workflows
The following diagrams illustrate the logical workflow for validating interlocked structure formation and the specific experimental workflow for ¹H-¹H ROESY NMR.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. Workflow for Protein Structure Prediction, Refinement, and Validation [protocols.io]
- 3. 1H-1H ROESY [chem.ch.huji.ac.il]
- 4. people.bu.edu [people.bu.edu]
- 5. rotaxanes – Chemical Crystallography [xtl.ox.ac.uk]
- 6. TUTORIAL: 2D ROESY EXPERIMENT [imserc.northwestern.edu]
- 7. TUTORIAL: 2D ROESY EXPERIMENT WITH PRESATURATION [imserc.northwestern.edu]
- 8. Structure and Dynamics of the Aβ21–30 Peptide from the Interplay of NMR Experiments and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Cubane-Containing Mechanically Interlocked Molecules: A Comparative Guide to Electrospray Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of novel materials is paramount. This guide provides a comparative analysis of electrospray mass spectrometry (ESI-MS) for the characterization of cubane-containing mechanically interlocked molecules (MIMs), including metal-organic frameworks (MOFs), alongside alternative analytical techniques. Detailed experimental protocols, quantitative data comparisons, and illustrative diagrams are presented to inform the selection of the most appropriate characterization methods.
The unique three-dimensional structure of the cubane (B1203433) cage has garnered significant interest in medicinal chemistry and materials science, where it is explored as a bioisostere for benzene (B151609) and as a building block for complex supramolecular architectures like MIMs and MOFs. The accurate determination of the structure, composition, and stability of these materials is crucial for understanding their properties and potential applications. Electrospray mass spectrometry has emerged as a valuable tool for the analysis of these complex molecules.
Electrospray Mass Spectrometry: A Powerful Tool for Molecular Weight Determination
Electrospray mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules, such as MIMs and their components. It allows for the precise determination of molecular weights, providing crucial information for the confirmation of successful synthesis.
Performance Against Alternatives
While ESI-MS excels at providing molecular weight information, a comprehensive characterization of cubane-containing MIMs often requires a multi-technique approach. The table below compares the performance of ESI-MS with other common analytical techniques.
| Technique | Information Provided | Advantages | Limitations | Typical Quantitative Data |
| Electrospray Mass Spectrometry (ESI-MS) | Molecular weight of the intact molecule and its fragments. | High sensitivity, small sample requirement, provides information on molecular composition. | May not provide detailed structural information (e.g., connectivity, stereochemistry). Can be challenging for insoluble materials. | Mass-to-charge ratio (m/z) of molecular ions and fragments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides rich structural detail in solution. | Lower sensitivity than MS, requires soluble samples, can be complex to interpret for large molecules. | Chemical shifts (ppm), coupling constants (Hz), peak integrals. |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise three-dimensional atomic arrangement in the solid state. | Unambiguous determination of molecular structure and packing. | Requires high-quality single crystals, which can be difficult to grow. | Unit cell parameters (Å, °), atomic coordinates, bond lengths (Å), bond angles (°). |
| Thermal Analysis (TGA/DSC) | Thermal stability and decomposition profile. | Provides information on thermal stability, solvent content, and decomposition pathways. | Does not provide structural information about the intact molecule. | Decomposition temperature (°C), mass loss (%), enthalpy changes (J/g). |
Experimental Protocols
Electrospray Mass Spectrometry (ESI-MS) of a Cubane-Containing[1]Catenane
The following protocol is adapted from the characterization of a cubane-containing[1]catenane.
Instrumentation: Agilent 6545 Q-TOF mass spectrometer.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., a 1:1 mixture of chloroform (B151607) and methanol) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample solution with the electrospray solvent (e.g., methanol) to a final concentration of approximately 10-50 µg/mL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion electrospray.
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
Mass Range: m/z 100 - 3000
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and any fragment ions. The experimental mass is then compared to the theoretical mass of the expected compound to confirm its identity.
Single-Crystal X-ray Diffraction (SCXRD) of a Cubane-Based Metal-Organic Framework
The following provides a general procedure for the SCXRD analysis of a cubane-containing MOF.[2]
Crystal Selection and Mounting:
-
Select a suitable single crystal of the cubane-containing MOF under a microscope.
-
Mount the crystal on a cryoloop using a suitable cryoprotectant (e.g., paratone-N oil).
Data Collection:
-
Instrument: Bruker APEX-II CCD diffractometer.
-
X-ray Source: MoKα radiation (λ = 0.71073 Å).
-
Temperature: 100 K.
-
Data Collection Strategy: A series of ω and φ scans are performed to collect a complete dataset.
Structure Solution and Refinement:
-
The collected data is processed using software such as SAINT for integration and SADABS for absorption correction.
-
The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using software such as SHELXL.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Thermal Analysis (TGA/DSC) of a Metal-Organic Framework
This protocol outlines a general procedure for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of a MOF.
Instrumentation: TA Instruments Q500 TGA or a simultaneous TGA/DSC instrument.
Experimental Parameters:
-
Sample Mass: 5-10 mg.
-
Pan Type: Alumina or platinum.
-
Atmosphere: Nitrogen or air, with a flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate of 5-10 °C/min is typically used.
-
Temperature Range: Typically from room temperature to 800-1000 °C.
Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, revealing the decomposition steps of the material. The DSC curve shows the heat flow to or from the sample as a function of temperature, indicating endothermic or exothermic processes such as desolvation or decomposition.
Visualizing Experimental Workflows
Conclusion
The characterization of cubane-containing MIMs is most effectively achieved through a combination of analytical techniques. Electrospray mass spectrometry is an indispensable tool for the rapid and accurate determination of molecular weight, providing essential confirmation of the target molecule's formation. However, for a complete structural and physicochemical understanding, ESI-MS should be complemented with techniques such as NMR spectroscopy for detailed structural elucidation in solution, single-crystal X-ray diffraction for definitive solid-state structure determination, and thermal analysis to assess stability. The choice of techniques will ultimately depend on the specific research question and the nature of the cubane-containing material being investigated.
References
- 1. A highly stable metal–organic framework with cubane-like clusters for the selective oxidation of aryl alkenes to aldehydes or ketones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. The synthesis, structure, topology and catalytic application of a novel cubane-based copper( ii ) metal–organic framework derived from a flexible amid ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03087G [pubs.rsc.org]
The Cube vs. The Ring: A Comparative Guide to the Biological Activity of Cubane and Benzene Bioisosteres
For researchers, scientists, and drug development professionals, the quest for drug candidates with improved pharmacokinetic profiles is relentless. Bioisosteric replacement is a cornerstone strategy in this endeavor, and the substitution of the ubiquitous benzene (B151609) ring with non-aromatic scaffolds has gained significant traction. This guide provides an objective comparison of the biological and physicochemical properties of cubane (B1203433) as a bioisostere for benzene, supported by available experimental data, to inform rational drug design.
The core principle behind this bioisosteric switch lies in retaining the critical three-dimensional arrangement of substituents necessary for biological activity while modulating key drug-like properties. Cubane, a rigid, saturated, cage-like hydrocarbon, presents a compelling geometric mimic for a para-substituted benzene ring, with similar diagonal distances between substituents (approximately 2.72 Å for cubane versus 2.79 Å for benzene).[1][2] This structural similarity allows cubane to maintain the crucial exit vectors for interacting with biological targets.[1][2] However, its saturated, sp³-hybridized nature imparts distinct physicochemical characteristics compared to the planar, aromatic sp²-hybridized benzene ring.[1]
At a Glance: Key Physicochemical and Biological Property Comparisons
The decision to employ a cubane bioisostere is often driven by the goal of enhancing a molecule's metabolic stability and solubility.[1][3] The available experimental data, while not exhaustive across all parameters, provides compelling evidence for these improvements.
Data Presentation: Quantitative Comparisons
The following tables summarize the available quantitative data from head-to-head comparisons of benzene-containing compounds and their cubane bioisosteres.
| Property Comparison | Benzene Analog | Cubane Bioisostere | Fold Improvement | Reference Compound |
| Metabolic Stability | ||||
| In Vitro Intrinsic Clearance (CLint) | 11.96 µL/min/10⁶ cells | 6.98 µL/min/10⁶ cells | ~1.7x more stable | Not Specified |
| In Vitro Intrinsic Clearance (CLint) | Not Available | <7 µL/min/10⁶ cells | - | Acecainide Analog |
| Solubility | Standard Solubility | Improved, pH-independent solubility | Qualitative | Lumacaftor |
| Biological Activity | ||||
| CFTR Modulation (RC50) | Active | Maintained high activity | - | Lumacaftor |
Note: Direct comparative data for cell permeability (e.g., PAMPA or Caco-2 assays) and more extensive comparisons of protein binding affinity (e.g., IC50, Ki, Kd) are limited in the reviewed literature.
Deep Dive into Biological and Physicochemical Properties
Metabolic Stability
One of the most significant advantages of substituting a benzene ring with a cubane is the enhancement of metabolic stability.[1][3] The C-H bonds of a benzene ring are susceptible to oxidative metabolism by cytochrome P450 enzymes, a common route of drug clearance. In contrast, the C-H bonds of the strained cubane cage are stronger and less accessible to metabolic enzymes.[1]
Experimental data strongly supports this theoretical advantage. In a direct comparison, the replacement of a benzene ring with a cubane scaffold resulted in a nearly two-fold increase in metabolic stability, as evidenced by a decrease in the in vitro intrinsic clearance (CLint) from 11.96 to 6.98 µL/min/10⁶ cells.[1] Furthermore, a cubane-containing analog of the drug Acecainide demonstrated high metabolic stability with a CLint value of less than 7 µL/min/10⁶ cells.[1]
Solubility
Poor aqueous solubility is a major hurdle in drug development, impacting absorption and bioavailability. The planar nature of benzene rings can lead to π-π stacking interactions, which can contribute to low solubility. The three-dimensional, non-planar structure of cubane disrupts these interactions, which is expected to improve solubility.[2]
This has been demonstrated in the case of Lumacaftor, a drug used to treat cystic fibrosis. Its cubane bioisostere, "Cuba-Lumacaftor," was found to have improved solubility across all measured pH values.[1] This pH-independent high solubility is particularly advantageous as it can lead to more consistent absorption throughout the gastrointestinal tract.[1]
Cell Permeability
Protein Binding Affinity and Biological Activity
A successful bioisosteric replacement should ideally maintain or even improve the compound's interaction with its biological target. The geometric similarity between cubane and benzene is key to preserving these interactions.[1][2]
In the case of Cuba-Lumacaftor, the cubane analog was reported to retain high activity in a cystic fibrosis transmembrane conductance regulator (CFTR) modulation assay, indicating that the bioisosteric replacement was well-tolerated for maintaining its biological function.[1] While specific half-maximal rescue concentration (RC50) values were not provided in the primary text of the reviewed literature, the observation of "high activity" is promising. It is important to note that the π-electrons of a benzene ring can participate in specific interactions with protein targets (e.g., π-π stacking, cation-π interactions) that a saturated cubane ring cannot. Therefore, the suitability of this bioisosteric replacement is highly context-dependent and must be evaluated on a case-by-case basis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of cubane and benzene bioisosteres.
In Vitro Microsomal Stability Assay
This assay is designed to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
1. Preparation of Reagents:
- Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 10 mM in DMSO).
- Liver Microsomes: Thaw cryopreserved human or animal liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a buffer to ensure a sustained supply of the necessary cofactor for enzymatic reactions.
2. Incubation:
- Pre-warm the microsomal solution and the test compound to 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the Michaelis-Menten constant (Km).
- Incubate the reaction mixture at 37°C with gentle shaking.
3. Sampling and Reaction Termination:
- At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
- Immediately terminate the reaction by adding the aliquot to a quenching solution, typically ice-cold acetonitrile (B52724) containing an internal standard.
4. Sample Analysis:
- Centrifuge the quenched samples to precipitate the proteins.
- Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining concentration of the parent compound at each time point.
5. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the half-life (t½) as 0.693/k.
- Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict the passive diffusion of a compound across a biological membrane.
1. Preparation of the PAMPA Plate:
- A 96-well filter plate with a hydrophobic PVDF membrane is used as the donor plate.
- Coat the membrane of each well with a lipid solution (e.g., a solution of lecithin (B1663433) in an organic solvent like dodecane) to form an artificial membrane.
- A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) that may contain a surfactant to improve the solubility of the permeated compound.
2. Compound Incubation:
- Prepare solutions of the test compounds in the donor buffer.
- Add the test compound solutions to the wells of the donor plate.
- Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor buffer.
- Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.
3. Quantification:
- After incubation, separate the donor and acceptor plates.
- Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.
4. Calculation of Permeability Coefficient (Pe):
- The effective permeability (Pe) in cm/s is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [drug]_acceptor is the concentration of the drug in the acceptor well, and [drug]_equilibrium is the theoretical equilibrium concentration.
Visualizing the Bioisosteric Replacement Workflow
The decision to replace a benzene ring with a cubane bioisostere is a strategic process within drug discovery. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the bioisosteric replacement of benzene with cubane.
Conclusion
The bioisosteric replacement of benzene with cubane is a promising strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. The available experimental data strongly suggests that this substitution can lead to significant improvements in metabolic stability and aqueous solubility while maintaining biological activity. The rigid, three-dimensional structure of cubane offers a distinct advantage over the planar, aromatic benzene ring in mitigating common drug development liabilities.
However, it is crucial to acknowledge that the current body of publicly available, direct comparative data is not comprehensive, particularly in the areas of cell permeability and protein binding affinity. Further head-to-head studies are warranted to fully elucidate the potential of cubane as a benzene bioisostere across a wider range of chemical scaffolds and biological targets. For drug development professionals, the strategic incorporation of cubane into lead optimization programs represents a valuable tool to overcome the limitations of traditional aromatic systems and to unlock novel chemical space for the discovery of safer and more effective medicines.
References
A Comparative Guide to the Thermal Decomposition of Cubane Derivatives via Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of various cubane (B1203433) derivatives, leveraging experimental data from Differential Scanning Calorimetry (DSC). The unique, highly strained cage structure of cubane and its derivatives makes them attractive candidates for applications in energetic materials and pharmaceuticals. Understanding their thermal decomposition behavior is paramount for ensuring safety, stability, and efficacy in these fields. This document summarizes key quantitative data, details experimental protocols, and visualizes the analytical workflow to aid researchers in their evaluation of these novel compounds.
Comparative Thermal Stability of Cubane Derivatives
The thermal stability of cubane derivatives is a critical parameter influencing their potential applications. Differential Scanning Calorimetry (DSC) is a powerful technique used to characterize the thermal properties of these energetic compounds, providing key data on melting points, decomposition temperatures, and the associated energy release. Below is a summary of available experimental data for a selection of cubane derivatives.
| Compound Name | Structure | Melting Point (°C) | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Enthalpy of Decomposition (ΔHd) (J/g) |
| Cubane | C8H8 | 131 | ~220 | - | - |
| Dimethyl cubane-1,4-dicarboxylate | C12H12O4 | 160.3 - 164.3 | - | 340.6 | - |
| Cubane-1,4-dicarboxylic acid | C10H8O4 | >250 (decomposes) | - | 248 - 257 | Highly Exothermic |
| Monochloro cubane-1,4-dicarboxylic acid | C10H7ClO4 | - | - | 248 - 257 | Exothermic |
| Dichloro cubane-1,4-dicarboxylic acid | C10H6Cl2O4 | - | - | 257 - 274 | Exothermic |
| 1,4-Dinitrocubane | C8H6N2O4 | 198-200 | - | 210 | - |
| 1,3,5,7-Tetranitrocubane | C8H4N4O8 | - | - | >250 | - |
Note: A significant portion of the available literature focuses on decomposition temperatures, with a notable lack of reported quantitative data for the enthalpy of decomposition for many derivatives. "Highly Exothermic" indicates that the decomposition releases a significant amount of energy, as noted in the source literature, but a specific value was not provided.[1][2][3][4]
Experimental Protocols for DSC Analysis
The following section outlines a typical experimental protocol for the thermal decomposition analysis of energetic materials like cubane derivatives using DSC. This protocol is a composite of best practices and common methodologies reported in the literature.[5][6][7][8]
Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition of cubane derivatives.
Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.
-
Hermetically sealed high-pressure crucibles (e.g., gold-plated stainless steel or aluminum) are recommended for analyzing energetic materials to contain gaseous decomposition products and prevent evaporation of the sample before decomposition.[8]
-
An analytical balance with a precision of at least 0.01 mg.
Sample Preparation:
-
Accurately weigh 0.5 to 2.0 mg of the cubane derivative into a clean, tared DSC crucible. Smaller sample sizes are crucial for safety when analyzing energetic materials.
-
Hermetically seal the crucible using a press. For air-sensitive samples, the sealing process should be performed in an inert atmosphere (e.g., a glovebox).
DSC Measurement Parameters:
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate. Common heating rates for analyzing energetic materials are 5, 10, or 20 °C/min.[5][6] Slower heating rates can provide better resolution of thermal events.
-
The final temperature should be set to a point beyond the completion of the decomposition exotherm.
-
-
Atmosphere:
-
Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a stable and non-reactive environment.
-
Data Analysis:
-
The DSC thermogram (heat flow vs. temperature) is recorded.
-
The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.
-
The peak temperature of decomposition is the temperature at which the rate of heat evolution is at its maximum.
-
The enthalpy of decomposition (ΔHd) is calculated by integrating the area under the exothermic peak. The value is typically reported in Joules per gram (J/g).
Visualizing the DSC Experimental Workflow
The following diagram illustrates the typical workflow for the thermal decomposition analysis of a cubane derivative using DSC.
Caption: A flowchart illustrating the key steps in the DSC analysis of cubane derivatives.
Signaling Pathways and Logical Relationships
The thermal decomposition of energetic materials like nitrated cubanes is a complex process that can be initiated by thermal energy. The following diagram illustrates a simplified logical relationship between thermal stimulus and the subsequent decomposition process.
Caption: A simplified diagram showing the logical progression from thermal input to decomposition.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]
- 3. Nitrocubanes [ch.ic.ac.uk]
- 4. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. Precision Testing for Energetic Materials and Propellants [tainstruments.com]
- 8. researchgate.net [researchgate.net]
Acidity of Halogenated Cubane Dicarboxylic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique rigid structure of the cubane (B1203433) cage and its influence on the electronic properties of attached functional groups make cubane derivatives intriguing candidates in medicinal chemistry and materials science. This guide provides a comparative analysis of the acidity constants (pKa) of halogenated cubane-1,4-dicarboxylic acids, offering insights into the impact of halogen substitution on their acidic strength. The data presented is supported by experimental findings from peer-reviewed literature.
Comparative Analysis of Acidity Constants
The acidity of cubane-1,4-dicarboxylic acid and its halogenated derivatives is significantly influenced by the electron-withdrawing nature of the halogen substituents. The introduction of halogens onto the cubane framework enhances the acidity of the carboxylic acid groups, as evidenced by the lower pKa values of the substituted compounds compared to the parent diacid.
The following table summarizes the experimentally determined pKa values for cubane-1,4-dicarboxylic acid and its chlorinated derivatives in water at 25°C, as determined by capillary electrophoresis.
| Compound | pKa1 (± error) | pKa2 (± error) |
| Cubane-1,4-dicarboxylic acid | 3.63 (± 0.03) | 4.76 (± 0.04) |
| 2-Chlorocubane-1,4-dicarboxylic acid | 3.17 (± 0.04) | 4.09 (± 0.05) |
| 2,3-Dichlorocubane-1,4-dicarboxylic acid | 2.70 (± 0.04) | 3.73 (± 0.05) |
| 2,5-Dichlorocubane-1,4-dicarboxylic acid | 2.73 (± 0.04) | 3.68 (± 0.05) |
| 2,6-Dichlorocubane-1,4-dicarboxylic acid | 2.71 (± 0.03) | 3.83 (± 0.04) |
Data sourced from "Chlorinated Cubane-1,4-dicarboxylic Acids," a peer-reviewed article.[1]
As the data indicates, the addition of a single chlorine atom to the cubane cage results in a notable increase in acidity (a decrease in pKa). The introduction of a second chlorine atom further enhances this effect.
Experimental Protocols
The acidity constants presented in this guide were determined using capillary electrophoresis (CE). This technique separates ions based on their electrophoretic mobility in an electric field. The pKa value is determined by measuring the effective mobility of the analyte as a function of the pH of the background electrolyte.
Detailed Methodology for pKa Determination by Capillary Electrophoresis
1. Instrumentation:
-
A capillary electrophoresis system equipped with a diode array detector (DAD) is utilized.
-
An uncoated fused-silica capillary is typically used.
2. Reagents and Solutions:
-
Background Electrolyte (BGE): A series of buffers with different pH values are prepared to generate a pH-mobility profile. The ionic strength of the buffers is kept constant.
-
Sample Solution: The cubane dicarboxylic acid derivative is dissolved in a suitable solvent, typically water or a water-organic mixture for less soluble compounds.
-
Neutral Marker: A neutral compound (e.g., mesityl oxide or dimethyl sulfoxide) is used to determine the electroosmotic flow (EOF).
3. Experimental Procedure:
-
Capillary Conditioning: The capillary is rinsed sequentially with sodium hydroxide (B78521) solution, deionized water, and the respective background electrolyte before each run to ensure reproducible results.
-
Sample Injection: The sample solution is introduced into the capillary using either hydrodynamic or electrokinetic injection.
-
Electrophoretic Separation: A high voltage is applied across the capillary, causing the migration of the charged analytes.
-
Detection: The analytes are detected as they pass through the detector window. The migration time of the analyte and the neutral marker are recorded.
4. Data Analysis:
-
The effective electrophoretic mobility (μ_eff) of the analyte is calculated at each pH using the migration times of the analyte and the neutral marker.
-
A plot of the effective mobility versus the pH of the background electrolyte is generated.
-
The pKa value is determined by fitting the sigmoidal curve of the mobility data to the appropriate equation that relates mobility to the ionization state of the analyte. For a dicarboxylic acid, two inflection points will be observed, corresponding to pKa1 and pKa2.
Logical Relationships in Acidity
The relationship between halogen substitution and the acidity of cubane-1,4-dicarboxylic acid can be visualized as a logical flow. The primary factor influencing the change in acidity is the inductive effect of the halogen atom.
Caption: Logical flow diagram illustrating how halogen substitution increases the acidity of cubane-1,4-dicarboxylic acid.
References
Safety Operating Guide
Safe Disposal of Cubane-1,3-dicarboxylic Acid: A Procedural Guide
For Immediate Reference: Waste Disposal of Cubane-1,3-dicarboxylic Acid
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a specialty chemical, it requires handling by qualified professionals and disposal through designated hazardous waste channels. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate disposal procedures.
Hazard and Safety Information
| Hazard Classification | Precautionary Statement |
| Acute Oral Toxicity | Toxic if swallowed.[1] Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Skin Irritation | May cause skin irritation. Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation. Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. |
In Case of Exposure:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to consign it to an approved hazardous waste disposal facility.[1] Adherence to local, state, and federal regulations is mandatory.
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the chemical formula (C₁₀H₈O₄) and any known hazard symbols.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials. Keep it separate from solvents, bases, and other reactive chemicals.
2. Containerization:
-
Original Container: Whenever possible, store waste this compound in its original container.
-
Waste Container: If the original container is not available or suitable, use a clean, dry, and compatible container. Ensure the container is properly sealed to prevent leaks or spills.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as personal protective equipment (PPE), filter paper, or absorbent pads, should be collected in a separate, clearly labeled container for hazardous waste disposal.
3. Storage:
-
Location: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Conditions: Keep the container tightly closed and stored in a dry place.[1]
4. Arrange for Disposal:
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
5. Decontamination:
-
Work Area: Thoroughly clean and decontaminate the work area where this compound was handled.
-
Equipment: Decontaminate any laboratory equipment that came into contact with the chemical.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution or governing bodies. Always consult your organization's Environmental Health and Safety department for detailed instructions.
References
Essential Safety and Logistical Information for Handling Cubane-1,3-dicarboxylic Acid
For Research Use Only. Not for human or veterinary use. [1]
This document provides essential guidance for the safe handling and disposal of Cubane-1,3-dicarboxylic acid (CAS No. 5604-95-5).[2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is synthesized from data on structurally related compounds, including cubane-1-carboxylic acid and 1,4-cubanedicarboxylic acid, as well as general laboratory safety protocols for handling solid carboxylic acids.[3][4][5] A thorough risk assessment should be conducted before handling.[4][6]
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, related cubane (B1203433) derivatives are known to be harmful if swallowed, cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[3][7] Therefore, a comprehensive PPE strategy is crucial.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles with side-shields. A face shield is recommended when there is a potential for splashing or dust generation.[3][4][8][9][10] | Protects against eye irritation and injury from dust particles or splashes.[9] Polycarbonate lenses are recommended for their impact resistance.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). A lab coat must be worn and fully buttoned.[3][4][9][10] Consider impervious clothing for larger quantities.[3][8] | Prevents skin irritation upon contact.[3][9] Gloves should be inspected before use and changed immediately if contaminated.[4][10] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling procedures may generate dust.[8][9][10][11] All handling of the solid should occur in a well-ventilated area, preferably a certified chemical fume hood.[3][4][10] | Minimizes the risk of respiratory tract irritation from inhaling fine particles.[3][9] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material are mandatory.[10] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Experimental Workflow for Handling Solid this compound
Caption: Step-by-step procedure for safely handling solid this compound.
Detailed Protocol:
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and free of any defects before use.[10]
-
-
Chemical Handling :
-
Decontamination and Cleaning :
-
After handling, decontaminate the work area with an appropriate solvent, followed by washing with soap and water.[4]
-
-
Doffing PPE :
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
Logical Flow for Waste Disposal of this compound
Caption: Decision-making process for the proper disposal of waste.
Disposal Procedures:
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[10]
-
Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[10]
-
Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8]
-
Contaminated Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[8]
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician promptly.[3] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing and shoes. Call a physician.[3] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3][5] |
References
- 1. This compound | 5604-95-5 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. file.leyan.com [file.leyan.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. leelinework.com [leelinework.com]
- 10. benchchem.com [benchchem.com]
- 11. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
